molecular formula C14H21ClN2O2 B598086 Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride CAS No. 155456-34-1

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride

Cat. No.: B598086
CAS No.: 155456-34-1
M. Wt: 284.784
InChI Key: RHKBVLNTAHWVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is a key chemical intermediate in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a protected piperidine building block. The piperidine ring is a common structural motif found in numerous biologically active molecules, and the carbamate (Cbz) group serves as a protective group for the amine functionality, allowing for selective reactions at other sites of the molecule during complex synthetic sequences . This compound is particularly valuable in the synthesis of more complex molecules for drug discovery projects. For instance, structurally related benzylpiperidine derivatives have been designed and synthesized as novel, reversible inhibitors of the monoacylglycerol lipase (MAGL) enzyme, which is a promising therapeutic target for its potential anti-nociceptive and anti-inflammatory properties . The application of this reagent in medicinal chemistry can facilitate the exploration of new compounds for neurological and inflammatory conditions. Furthermore, the Cbz protecting group can be cleanly removed under specific conditions, such as with boron trifluoride and a soft nucleophile, to reveal the free amine without affecting other sensitive functional groups, making it a versatile and reliable intermediate for constructing sophisticated chemical architectures .

Properties

IUPAC Name

benzyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKBVLNTAHWVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662463
Record name Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155456-34-1
Record name Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is a chemical compound of significant interest in contemporary drug discovery, primarily recognized for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for this compound, serving as a technical resource for professionals in the field.

Chemical and Physical Properties

The hydrochloride salt of Benzyl (piperidin-4-ylmethyl)carbamate possesses distinct properties from its free base form. While the CAS number 132431-09-5 is often associated with both forms by commercial vendors, it technically refers to the free base.[1][2][3][4] The addition of hydrochloric acid results in a different molecular formula and weight. The properties of both the free base and the hydrochloride salt are summarized below for clarity.

Table 1: Physicochemical Properties

PropertyBenzyl (piperidin-4-ylmethyl)carbamate (Free Base)This compound
Molecular Formula C₁₄H₂₀N₂O₂[2][3][5]C₁₄H₂₁ClN₂O₂[6]
Molecular Weight 248.33 g/mol [2][3][5]284.78 g/mol [6]
Appearance White to off-white solid[5]Not explicitly found, likely a solid
CAS Number 132431-09-5[2][4]Not explicitly assigned, often uses free base CAS
Boiling Point 409.2 ± 28.0 °C at 760 mmHg[7]Data not available
Melting Point Data not availableData not available
Solubility Data not availableData not available

Table 2: Storage and Stability

CompoundConditionDuration
Benzyl (piperidin-4-ylmethyl)carbamate4°C, protect from light[5]-
(in solvent)-20°C, protect from light[5]1 month
-80°C, protect from light[5]6 months

Synthesis and Experimental Protocols

General Synthetic Scheme:

A plausible synthetic route involves the reaction of 4-(aminomethyl)piperidine with benzyl chloroformate under basic conditions to form the carbamate, followed by treatment with hydrochloric acid.

Experimental Protocol (General Procedure):

  • Carbamate Formation:

    • Dissolve 4-(aminomethyl)piperidine in a suitable solvent such as dichloromethane or a biphasic system with an aqueous base (e.g., sodium bicarbonate solution).

    • Cool the solution in an ice bath.

    • Slowly add benzyl chloroformate dropwise while maintaining the temperature and stirring vigorously.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Benzyl (piperidin-4-ylmethyl)carbamate.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 3: Analytical Methods

TechniqueDescription
¹H NMR Confirms the presence of characteristic protons of the benzyl and piperidine moieties. While specific shifts for the hydrochloride salt are not published, they can be predicted to be similar to related structures.
¹³C NMR Provides information on the carbon skeleton of the molecule.
LC-MS Used to determine the molecular weight of the compound and to assess its purity. A common method involves reverse-phase chromatography with a C18 column and a mobile phase gradient of water and acetonitrile with formic acid as an additive, coupled to a mass spectrometer with electrospray ionization (ESI) in positive mode.[8]

A certificate of analysis for the free base confirms that the ¹H NMR and LCMS data are consistent with the expected structure and that the purity is typically ≥98.0% by NMR.[5]

Role in PROTAC Technology and Signaling Pathway

Benzyl (piperidin-4-ylmethyl)carbamate serves as a crucial building block for the linker component in PROTACs.[2][3] The linker connects the two main functional ends of a PROTAC: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ub_activation Ubiquitin Activation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activates E2 E2 Conjugating Enzyme E1->E2 Transfers Ub Ub_E2 Ub-E2 Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_Workflow Cell_Culture Cell Culture with Target Protein Expression PROTAC_Treatment Treat cells with PROTAC (various concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Load equal protein amounts Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis Image acquisition DC50_Dmax Determine DC50 and Dmax Data_Analysis->DC50_Dmax

References

The Core Mechanisms of Carbamate-Containing Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, with its characteristic ester-amide linkage, is a versatile structural motif in medicinal chemistry. Its unique properties, including chemical stability, the ability to form hydrogen bonds, and its role as a peptide bond isostere, have led to its incorporation into a wide array of therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms of action for carbamate-containing drugs, focusing on cholinesterase inhibition and anticancer applications. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development efforts.

Inhibition of Cholinesterases: A Dominant Mechanism

A primary and well-established mechanism of action for many carbamate-containing drugs is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5] These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in synaptic clefts and neuromuscular junctions.[4] This mechanism is central to the therapeutic effects of drugs used in the treatment of Alzheimer's disease, myasthenia gravis, and as antidotes to anticholinergic poisoning.[6][7][8]

Carbamates act as "pseudo-irreversible" or reversible inhibitors.[5][9] The process involves a two-step reaction: the carbamate drug first binds to the active site of the cholinesterase. Then, the carbamoyl moiety is transferred to a critical serine residue in the enzyme's active site, forming a carbamylated enzyme that is temporarily inactive. This carbamylated enzyme is much more stable than the acetylated intermediate formed during acetylcholine hydrolysis but can be slowly hydrolyzed to regenerate the active enzyme.[4][10] The rate of this decarbamylation determines the duration of inhibition.

AChE_Inhibition AChE Active AChE (Ser-OH) Carbamate Carbamate Inhibitor (R₂NCO-X) Complex AChE-Inhibitor Complex AChE->Complex Binding Carbamate->Complex CarbamylatedAChE Carbamylated AChE (Ser-O-CONR₂) Complex->CarbamylatedAChE Carbamylation (Fast) RegeneratedAChE Active AChE (Ser-OH) CarbamylatedAChE->RegeneratedAChE Decarbamylation (Slow Hydrolysis) H2O H₂O H2O->CarbamylatedAChE

Mechanism of Acetylcholinesterase (AChE) inhibition by a carbamate agent.
Quantitative Data: Inhibitory Potency of Cholinesterase Inhibitors

The potency of carbamate inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values can vary depending on the specific enzyme (AChE or BuChE), its source (e.g., human, rat), and the assay conditions.

Therapeutic AgentTarget EnzymeIC50 Value (µM)Ki Value (µM)Source Organism
Rivastigmine Acetylcholinesterase (AChE)4.15 - 4.3-Human / Rat
Butyrylcholinesterase (BuChE)0.031 - 0.037-Human / Rat
Neostigmine Acetylcholinesterase (AChE)0.0620.02Human / Electric Eel
Butyrylcholinesterase (BuChE)0.373-Human
Physostigmine Acetylcholinesterase (AChE)0.04 - 0.1170.001 - 0.02Human / Electric Eel
Butyrylcholinesterase (BuChE)0.0590.15Human

Note: The values presented are a range compiled from multiple sources and experimental conditions.[4][5][11][12][13][14]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and inhibition is the spectrophotometric assay developed by Ellman.[15][16][17][18]

Principle: This colorimetric assay measures AChE activity based on the rate of formation of a yellow-colored product. The assay involves two coupled reactions:

  • AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.

  • The thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[17][19]

Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB Solution in phosphate buffer

  • 14 mM ATCI Solution in deionized water (prepare fresh)

  • AChE Solution (e.g., 1 U/mL in phosphate buffer, kept on ice)

  • Test compound (carbamate inhibitor) at various concentrations

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL vehicle (solvent for test compound).

    • Test Sample: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/vehicle to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[20]

  • Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[15]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[20]

Ellman_Workflow Start Start Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) Start->Reagents Plate Pipette Reagents into 96-well Plate (Blank, Control, Test Samples) Reagents->Plate Preincubation Pre-incubate Plate (10 min @ 25°C) Plate->Preincubation Initiate Initiate Reaction (Add ATCI Substrate) Preincubation->Initiate Measure Kinetic Measurement (Read Absorbance at 412 nm over time) Initiate->Measure Analyze Data Analysis (Calculate Rates, % Inhibition, IC50) Measure->Analyze End End Analyze->End

Experimental workflow for the Ellman's method to determine AChE inhibition.

Anticancer Mechanisms of Carbamate-Containing Agents

The carbamate moiety is also a key structural feature in several potent anticancer drugs. In this context, the mechanism of action is diverse and often involves the disruption of fundamental cellular processes like DNA replication and cell division.

Inhibition of DNA Synthesis and Repair

Mitomycin C (MMC) is a powerful antitumor antibiotic that contains a carbamate group.[11] Its mechanism relies on bioreductive activation within the cell, which converts the quinone moiety into a reactive hydroquinone. This activated form acts as a bifunctional alkylating agent, creating covalent interstrand cross-links in DNA.[6][11][20][21] These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which is particularly cytotoxic to rapidly proliferating cancer cells.[6][21] The resulting DNA damage can trigger cell cycle arrest and apoptosis.[11] Recent studies have also shown that MMC can modulate cellular signaling pathways, including the RAS and MAPK/ERK pathways.[5][6]

MitomycinC_Pathway MMC Mitomycin C (Prodrug) Activation Bioreductive Activation (e.g., by DT-diaphorase) MMC->Activation ActivatedMMC Activated Mitomycin C (Hydroquinone) Activation->ActivatedMMC Crosslink DNA Interstrand Cross-linking ActivatedMMC->Crosslink DNA Cellular DNA DNA->Crosslink ReplicationBlock Inhibition of DNA Replication & Transcription Crosslink->ReplicationBlock DamageResponse DNA Damage Response (e.g., p53 activation) ReplicationBlock->DamageResponse Apoptosis Apoptosis / Cell Death DamageResponse->Apoptosis

Mechanism of action for the anticancer agent Mitomycin C.
Inhibition of Tubulin Polymerization

Docetaxel, a member of the taxane family of chemotherapeutics, features a carbamate in its side chain. Its primary mechanism of action is the disruption of microtubule dynamics.[3][12] Unlike other agents that prevent microtubule assembly, docetaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[3][22] This leads to the formation of abnormal, nonfunctional microtubule bundles, which disrupts the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, leading to mitotic catastrophe and apoptotic cell death.[4][9][10] Docetaxel's effects have been linked to the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway and the phosphorylation of anti-apoptotic proteins like Bcl-2.[4][9]

Quantitative Data: Cytotoxicity of Anticancer Agents

The efficacy of anticancer drugs is often measured by their IC50 values in various cancer cell lines, representing the concentration required to inhibit cell growth by 50%.

Therapeutic AgentCancer Cell LineIC50 ValueMechanism
Mitomycin C Human Conjunctival Fibroblasts~0.001% (w/v)DNA Synthesis Inhibition
Human Conjunctival Fibroblasts~0.15 mg/g polymer (slow release)Cell Proliferation Inhibition
Docetaxel PC-3 (Prostate Cancer)3.72 nMCell Proliferation Inhibition
DU-145 (Prostate Cancer)4.46 nMCell Proliferation Inhibition
LNCaP (Prostate Cancer)1.13 nMCell Proliferation Inhibition

Note: The values are from specific studies and conditions as cited.[2][4][13]

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to identify and characterize compounds that interfere with microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules is monitored over time. This can be measured by the increase in turbidity (light scattering at 340 nm) or through a more sensitive fluorescence-based method where a reporter dye binds to polymerized microtubules, causing an increase in fluorescence.[21] The process is initiated by raising the temperature to 37°C in the presence of GTP.

Reagents:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (for stabilization)

  • Fluorescent reporter (for fluorescence-based assay)

  • Test compound (e.g., docetaxel as an enhancer, nocodazole as an inhibitor)

Procedure (Turbidity-based, 96-well plate format):

  • Preparation: Prepare the tubulin reaction mix on ice to a final concentration of ~3 mg/mL in General Tubulin Buffer supplemented with GTP and glycerol.

  • Plate Setup: Pre-warm a 96-well plate to 37°C.

  • Compound Addition: Add the test compound, positive controls (e.g., 10 µM paclitaxel), and vehicle controls to the appropriate wells.

  • Initiate Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Record the absorbance at 340 nm every 60 seconds for one hour.[2]

  • Data Analysis: Plot absorbance versus time. Inhibitors will show a decreased rate and extent of polymerization, while stabilizers like docetaxel will show an increased rate and extent compared to the vehicle control.

Other Mechanisms and Future Directions

Carbamates as Prodrugs

The carbamate linkage is frequently used in prodrug design to mask polar functional groups (like phenols or amines), thereby improving oral bioavailability and protecting the parent drug from first-pass metabolism.[1] These carbamate prodrugs are designed to be stable until they are cleaved by metabolic enzymes, such as esterases or cytochrome P450s, in the body to release the active therapeutic agent.[7] The rate of hydrolysis can be modulated by altering the substituents on the carbamate's nitrogen and oxygen, with N,N-disubstituted carbamates generally being more stable than their N-monosubstituted counterparts.[7][14][19][23]

Carbamate Kinase: An Emerging Target

Carbamate kinase (CK) is an enzyme that catalyzes the reversible phosphorylation of carbamate to carbamoyl phosphate, a key step in arginine and pyrimidine metabolism in many microorganisms.[8] This pathway is essential for ATP generation in some anaerobic parasites, such as Giardia lamblia, but is absent in higher eukaryotes. This makes carbamate kinase a potential target for the development of novel anti-parasitic drugs. While the therapeutic potential is recognized, there are currently no mainstream carbamate-containing drugs that specifically target this enzyme.

Conclusion

The carbamate functional group is a cornerstone of modern drug design, enabling a variety of mechanisms of action. Its role as a carbamylating agent in cholinesterase inhibitors is well-established and clinically significant. In oncology, carbamates contribute to the efficacy of drugs that disrupt DNA integrity and microtubule function. Furthermore, their utility in prodrug strategies highlights their versatility in overcoming pharmacokinetic challenges. As research continues, the exploration of novel targets like carbamate kinase may further expand the therapeutic landscape for this important chemical class.

References

An In-depth Structural Analysis of Benzyl (piperidin-4-ylmethyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, a key intermediate in the synthesis of complex molecules, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines the physicochemical properties, structural data, and detailed experimental protocols for the synthesis and characterization of this compound. The information presented is intended to support researchers and drug development professionals in their work with this molecule.

Chemical and Physical Properties

This compound is a white to off-white solid.[2] The compound is the hydrochloride salt of Benzyl (piperidin-4-ylmethyl)carbamate. The addition of hydrochloride improves the solubility and stability of the otherwise basic piperidine nitrogen.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Carbamic acid, N-(4-piperidinylmethyl)-, phenylmethyl ester, hydrochloride[2]
Molecular Formula C₁₄H₂₁ClN₂O₂[3]
Molecular Weight 284.78 g/mol [3]
CAS Number 132431-09-5 (free base)[2]
Appearance White to off-white solid[2]
Purity (by NMR) ≥98.0%[2]
Storage 4°C, protect from light[2]

Structural Elucidation

The structural integrity of this compound is typically confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. Below are the predicted chemical shifts for ¹H and ¹³C NMR of the title compound in a suitable deuterated solvent such as DMSO-d₆ or D₂O.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.30 - 1.50m2HPiperidine-H3 (axial)
~1.80 - 1.95m2HPiperidine-H3 (equatorial)
~2.80 - 3.00m2HPiperidine-H2 (axial)
~3.10 - 3.25t2H-CH₂-NH-
~3.30 - 3.45m2HPiperidine-H2 (equatorial)
~5.05s2H-O-CH₂-Ph
~7.30 - 7.45m5HPhenyl-H
~7.50t1H-NH- (carbamate)
~8.50 - 9.00br s2HPiperidine-NH₂⁺

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~28.5Piperidine-C3
~35.0Piperidine-C4
~43.0Piperidine-C2
~45.5-CH₂-NH-
~66.0-O-CH₂-Ph
~127.5 - 128.5Phenyl-C
~137.0Phenyl-C (quaternary)
~156.5Carbonyl (C=O)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zIon
249.16[M+H]⁺
271.14[M+Na]⁺
108.09[C₇H₈O]⁺ (benzyl fragment)
91.05[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route starting from commercially available materials.

G Synthesis Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Carbamate Formation cluster_2 Step 3: Boc Deprotection and Salt Formation start 1-Boc-4-formylpiperidine reductant Ammonia, NaBH(OAc)₃ start->reductant intermediate1 tert-butyl 4-(aminomethyl)piperidine-1-carboxylate reductant->intermediate1 reagent2 Benzyl chloroformate, Base (e.g., Et₃N) intermediate1->reagent2 intermediate2 tert-butyl 4-(((benzyloxy)carbonyl)aminomethyl)piperidine-1-carboxylate reagent2->intermediate2 reagent3 HCl in Dioxane or Ether intermediate2->reagent3 product This compound reagent3->product

Caption: Synthetic workflow for this compound.

Protocol:

  • Step 1: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

    • To a solution of 1-Boc-4-formylpiperidine (1 equivalent) in methanol, add a solution of ammonia in methanol (7 N, 5 equivalents).

    • Stir the mixture for 2 hours at room temperature.

    • Add sodium borohydride (1.5 equivalents) portion-wise and continue stirring overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

  • Step 2: Synthesis of tert-butyl 4-(((benzyloxy)carbonyl)aminomethyl)piperidine-1-carboxylate.

    • Dissolve the crude amine from Step 1 in dichloromethane and cool to 0°C.

    • Add triethylamine (1.5 equivalents) followed by the dropwise addition of benzyl chloroformate (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

  • Step 3: Synthesis of this compound.

    • Dissolve the purified product from Step 2 in a minimal amount of dichloromethane.

    • Add a solution of HCl in dioxane (4 M, 3-4 equivalents) and stir at room temperature for 4 hours.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Analytical Characterization Protocols
  • NMR Spectroscopy:

    • Prepare a ~10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integrations.

  • Mass Spectrometry:

    • Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • HPLC:

    • Use a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

    • Monitor the elution at 254 nm.

    • The purity of the compound should be ≥98.0%.

Biological Context: Role as a PROTAC Linker

This compound serves as a building block for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The piperidine moiety can be functionalized to bind to an E3 ligase, while the carbamate provides a point of attachment for a linker connected to a target protein ligand.

G General PROTAC Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This technical guide has provided a detailed structural and analytical overview of this compound. The compilation of its physicochemical properties, predicted spectral data, and comprehensive experimental protocols for its synthesis and characterization serves as a valuable resource for researchers in synthetic chemistry and drug discovery. The elucidation of its role as a PROTAC linker highlights its significance in the development of novel therapeutics.

References

The Piperidine Scaffold: A Comprehensive Guide to Discovery, Synthesis, and Application in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its remarkable versatility and prevalence in over twenty classes of pharmaceuticals underscore its status as a "privileged scaffold" in drug discovery.[4] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of piperidine derivatives in modern drug design. It is intended to be a valuable resource for professionals engaged in the development of novel piperidine-based therapeutics.

Pharmacological Significance of the Piperidine Moiety

The piperidine scaffold's success in drug design can be attributed to its unique structural and physicochemical properties. Its flexible, chair-like conformation allows for the precise spatial arrangement of substituents, enabling optimal interactions with biological targets.[2] Furthermore, the basic nitrogen atom is readily protonated at physiological pH, facilitating the formation of key ionic bonds with receptor sites and enhancing aqueous solubility.

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Central Nervous System (CNS) Modulation: The ability of the piperidine scaffold to cross the blood-brain barrier has made it a crucial component in drugs targeting the CNS.[2] This includes treatments for pain, psychiatric disorders, and neurodegenerative diseases.[2][5]

  • Anticancer Activity: A growing number of piperidine-containing compounds have been identified as potent anticancer agents, targeting various aspects of cancer progression such as uncontrolled cell proliferation and apoptosis evasion.[6][7]

  • Antimicrobial Properties: Synthetic piperidines have also shown significant potential as anti-infective agents, with activity against a range of bacterial and fungal pathogens.[8][9]

Key Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine core is a fundamental task in synthetic organic chemistry. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric transformations.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[3] This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine

  • Materials: Substituted pyridine (1.0 mmol), Platinum(IV) oxide (PtO₂, 5 mol%), Glacial acetic acid (5-10 mL), Hydrogen gas (H₂), Ethyl acetate, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.

    • Carefully add the PtO₂ catalyst to the solution.

    • Securely seal the reactor and purge with an inert gas (e.g., nitrogen).

    • Pressurize the reactor with hydrogen gas to 50-70 bar.

    • Stir the reaction vigorously at room temperature for the designated time, monitoring completion by TLC or GC-MS.

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.

    • Filter the reaction mixture through Celite® to remove the catalyst, rinsing with ethyl acetate.

    • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

    • Purify the crude product by distillation or column chromatography as needed.

This is a generalized protocol and may require optimization for specific substrates.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition method for the construction of six-membered nitrogen-containing heterocycles, including piperidines. This reaction typically involves the [4+2] cycloaddition of an imine (dienophile) with a diene.

Experimental Protocol: Three-Component Aza-Diels-Alder Reaction

  • Materials: α,β-Unsaturated carboxylic acid (1.0 mmol), Toluene, Acyl azide (1.1 mmol), Aldehyde (1.1 mmol), 3-Methyl-1-phenyl-2-phospholene-1-oxide (10 mol%), Enamine (1.2 mmol), Lewis acid (e.g., NbCl₅, 10 mol% or stoichiometric).

  • Procedure:

    • Isocyanate Formation: In a flask equipped with a reflux condenser, dissolve the acyl azide in toluene and heat to reflux. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2142 cm⁻¹) and the appearance of the isocyanate peak (~2259 cm⁻¹).

    • Aza-Wittig Reaction: Once the isocyanate formation is complete (typically ~30 minutes), cool the solution to room temperature. In a separate flask, dissolve the aldehyde and the phospholene oxide catalyst in toluene and heat to reflux. Add the isocyanate solution dropwise over 2 hours to this mixture to form the 2-azadiene in situ.

    • Diels-Alder Cycloaddition: After the addition is complete, add the enamine and the Lewis acid to the reaction mixture. Continue to stir at reflux until the reaction is complete, as monitored by TLC.

    • Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Caution: Acyl azides are potentially explosive and should be handled with care behind a blast shield.[10]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, including piperidine-annulated structures. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[11][12]

Experimental Protocol: General Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

  • Materials: Tryptamine (1.0 eq), Aldehyde (e.g., benzaldehyde, 1.0-1.2 eq), Solvent (e.g., dichloromethane), Acid catalyst (e.g., trifluoroacetic acid), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve tryptamine in the chosen solvent.

    • Add the aldehyde dropwise to the stirred solution at room temperature.

    • Add the acid catalyst to the reaction mixture.

    • Stir the reaction at the desired temperature (room temperature to reflux) for 1 to 24 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[12]

Quantitative Data on Piperidine Derivatives

The following tables summarize key quantitative data for various classes of piperidine derivatives, providing a basis for structure-activity relationship (SAR) studies.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives (IC₅₀/GI₅₀ Values in µM)

Compound IDCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)Reference
Compound 17a PC3Prostate CancerConcentration-dependent inhibition[6]
DTPEP MDA-MB-231ER-negative Breast CancerInhibits cell proliferation[6]
DTPEP MCF-7ER-positive Breast CancerInhibits cell proliferation[6]
Compound 3a LOX IMVIHuman Melanoma26.7 ± 1.50[13]
Compound 3i LOX IMVIHuman Melanoma25.4 ± 1.43[13]
Compound 3j A498Human Renal Cancer33.9 ± 1.91[13]
Compound 8g A-549Lung Cancer15.94 ± 0.201[14]
Compound 8g MCF-7Breast Cancer22.12 ± 0.213[14]
Compound 10b A-549Lung Cancer16.56 ± 0.125[14]
Compound 10b MCF-7Breast Cancer24.68 ± 0.217[14]
Compound 11o Capan-1Pancreatic Adenocarcinoma1.4[15]
Compound 7f (EGFR inhibition)-59.24 nM[15]
Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Piperidine Derivatives (µg/mL)

Compound IDS. aureusB. subtilisE. coliK. pneumoniaeC. albicansReference
Compound 3 128---32[9]
Compound 5 32---64[9]
Compound 6 64---32[9]
Compound 7 64---64[9]
Compound 6 (another study) -0.751.51.5-[8]
Compound 4 (piperazine) 16----[16]
Compound 6c (piperazine) 16-8--[16]
Compound 6d (piperazine) 1616---[16]
Compound 7b (piperazine) -16---[16]
Compound 11 (vs. M. tuberculosis) -----[17]
Compound 19 (vs. M. tuberculosis) -----[17]
CNS Activity

Table 3: Receptor Binding Affinities (Ki) of Selected Piperidine Derivatives for CNS Targets

Compound IDTarget ReceptorKi (nM)Reference
Compound 5 σ₁ Receptor3.64[18][19]
Compound 5 H₃ Receptor7.70[18][19]
Compound 11 σ₁ Receptor4.41[19]
Compound 11 H₃ Receptor6.2[19]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ₁ Receptor0.96 ± 0.05[20]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ₂ Receptor91.8 ± 8.1[20]
Compound 18a σ₁ Receptor7.9[21]
Compound 18b σ₁ Receptor89.4[21]
Compound 13a σ₁ Receptor108[21]
Compound 4a σ₁ Receptor165[21]

Signaling Pathways and Experimental Workflows

Visualizing complex biological and chemical processes is crucial for understanding the mechanism of action and the synthetic strategies for piperidine derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

Many piperidine-based drugs exert their effects by modulating key signaling pathways in the CNS.

Opioid_Receptor_Signaling Opioid_Agonist Opioid Agonist (e.g., Piperidine Derivative) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Ca²⁺ Channel Ion_Channels->Ca_Channel Inhibits Ca²⁺ Influx K_Channel K⁺ Channel Ion_Channels->K_Channel Activates K⁺ Efflux Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Reduces Neuronal_Activity Neuronal Activity K_Channel->Neuronal_Activity Hyperpolarizes (Inhibits)

Opioid Receptor Signaling Pathway

Dopamine_Receptor_Signaling Dopamine_Ligand Dopamine Ligand (e.g., Piperidine Derivative) D1_Receptor D1-like Receptor (D1, D5) Dopamine_Ligand->D1_Receptor D2_Receptor D2-like Receptor (D2, D3, D4) Dopamine_Ligand->D2_Receptor Gs_Protein Gs Protein D1_Receptor->Gs_Protein Activates Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Stimulates Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates

Dopamine Receptor Signaling Pathways

Serotonin_Receptor_Signaling Serotonin_Ligand Serotonin Ligand (e.g., Piperidine Derivative) HTR_GPCR 5-HT Receptor (GPCR) Serotonin_Ligand->HTR_GPCR HTR_Ion 5-HT₃ Receptor (Ion Channel) Serotonin_Ligand->HTR_Ion G_Protein G Protein (Gs, Gi, Gq) HTR_GPCR->G_Protein Activates Ion_Flow Ion Flow (Na⁺, K⁺, Ca²⁺) HTR_Ion->Ion_Flow Opens Channel Second_Messengers Second Messengers (cAMP, IP₃, DAG) G_Protein->Second_Messengers Modulates Effector_Proteins Effector Proteins Second_Messengers->Effector_Proteins Activate Cellular_Response Cellular Response Effector_Proteins->Cellular_Response Ion_Flow->Cellular_Response

Serotonin Receptor Signaling Pathways
Experimental Workflow

The synthesis and evaluation of novel piperidine derivatives typically follow a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Starting_Materials Starting Materials Reaction Chemical Reaction (e.g., Hydrogenation, Cycloaddition) Starting_Materials->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification NMR NMR Spectroscopy Purification->NMR Mass_Spec Mass Spectrometry Purification->Mass_Spec Purity_Analysis Purity Analysis (e.g., HPLC) Purification->Purity_Analysis In_Vitro_Assays In Vitro Assays (e.g., IC₅₀, MIC, Ki) Purity_Analysis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Studies->SAR_Analysis

General Experimental Workflow

Conclusion

The synthetic piperidine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its structural versatility and favorable pharmacological properties have led to the development of numerous clinically successful drugs for a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives promise to yield the next generation of innovative therapeutics. This guide provides a foundational understanding of the key aspects of piperidine chemistry and pharmacology, intended to support the endeavors of researchers in this exciting field.

References

Harnessing Conformational Rigidity: A Technical Guide to Piperidine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. A PROTAC molecule is composed of three key elements: a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Initially viewed as a simple tether, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][] This guide provides an in-depth analysis of piperidine-containing linkers, focusing on how their conformational rigidity is strategically employed to optimize PROTAC performance.

The Pivotal Role of Linker Rigidity

The linker's architecture—its length, composition, and flexibility—profoundly influences the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][4] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible, they can incur an entropic penalty upon binding, potentially destabilizing the ternary complex.[5]

In contrast, rigid linkers, particularly those incorporating saturated heterocyclic scaffolds like piperidine, have gained prominence.[1][2] The conformational constraint imposed by the piperidine ring can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[1][5][6] This pre-organization can lead to enhanced degradation potency and improved metabolic stability.[1][] The successful application of rigid linkers is exemplified in the clinical candidates ARV-110 and ARV-471, where replacing a flexible linker with a more rigid structure containing piperidine and piperazine moieties significantly boosted their potency and metabolic stability.[1][]

PROTAC Mechanism of Action: A Signaling Cascade

The primary function of a PROTAC is to act as a molecular bridge, initiating a cascade of events that culminates in the degradation of the target protein.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4][7]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3 Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary

PROTAC-mediated protein degradation pathway.[4]

Impact of Piperidine Linkers on PROTAC Properties

The incorporation of a piperidine moiety into a PROTAC linker offers several advantages that can be fine-tuned to enhance overall drug-like properties.

  • Enhanced Ternary Complex Stability: The rigidity of the piperidine ring restricts the conformational freedom of the linker, which can reduce the entropic cost of forming the ternary complex, thereby increasing its stability and leading to more efficient protein degradation.[1][5]

  • Improved Physicochemical Properties: Piperidine-containing linkers can favorably modulate a PROTAC's physicochemical profile. The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH, which can improve the solubility of the PROTAC molecule.[8][9] This is a critical attribute, as many PROTACs are large molecules that often suffer from poor solubility.[10] The strategic placement of piperidine and other hydrophilic groups helps to balance the lipophilicity of the resulting compound.[8][11]

  • Increased Metabolic Stability: Compared to linear alkyl or PEG linkers, the cyclic structure of piperidine can be less susceptible to metabolic degradation, potentially leading to an improved pharmacokinetic profile and better in vivo efficacy.[][12]

Quantitative Analysis of Rigid Linker-Containing PROTACs

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize data for PROTACs where linker rigidity plays a key role in their performance.

Table 1: Comparative Degradation of Hematopoietic Prostaglandin D Synthase (H-PGDS) by PROTACs with Varying Linker Rigidity

PROTACLinker MoietyDC50 (nM)Dmax (%)Reference(s)
PROTAC-1Piperazine-Piperidine (with carbonyl)0.094 ± 0.044>90[13]
PROTAC-2Piperazine-Piperidine (without carbonyl)0.22 ± 0.070>90[13]
PROTAC-3Azaspiro[3.5]nonane ring0.15 ± 0.072>90[13]
PROTAC-4Azaspiro[5.5]undecane scaffold0.19 ± 0.044>90[13]

This table illustrates how subtle changes in linker flexibility, achieved by removing a carbonyl group or introducing spirocyclic systems, can impact degradation potency. While all compounds showed potent degradation, a trade-off between membrane permeability and ternary complex stability was observed.[13]

Table 2: Degradation Profile of Androgen Receptor (AR) Degrader ARD-69

Cell LineDC50 (nM)Dmax (%)Reference(s)
LNCaP0.86>95[6]
VCaP0.76>95[6]
22Rv110.4>95[6]

ARD-69 features a rigid linker that incorporates a piperidine and a piperazine-like moiety, contributing to its sub-nanomolar degradation potency in certain prostate cancer cell lines.[6][10]

Experimental Protocols for PROTAC Evaluation

A systematic evaluation is crucial to characterize the efficacy and mechanism of action of a novel PROTAC.[4][7]

This is the most fundamental method to directly measure the reduction in target protein levels.[4]

  • Cell Culture and Treatment: Plate a suitable cell line at an appropriate density. Once attached, treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate DC50 and Dmax values from the concentration-response curve.

This assay determines the effect of protein degradation on cell health and proliferation.[4]

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay: Use a commercially available reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's protocol. For CellTiter-Glo®, add the reagent to each well, mix, and incubate to stabilize the luminescent signal.

  • Measurement: Read the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.

  • Data Analysis: Plot the signal versus PROTAC concentration to determine the concentration that inhibits cell growth by 50% (GI50).

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[4]

  • Cell Treatment: Treat cells with the PROTAC at an effective concentration, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132). The MG132 co-treatment will lead to the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells as described in Protocol 1.

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein, coupled to protein A/G beads, to immunoprecipitate the target protein.

  • Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.

  • Detection: Probe the membrane with an antibody against ubiquitin.

  • Data Analysis: The appearance of a high-molecular-weight smear or ladder in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[4]

Workflow and Logic in PROTAC Design

The development of an effective PROTAC involves a systematic workflow, from initial design to candidate selection. The choice between a flexible and a rigid linker is a critical decision point in this process.

PROTAC_Workflow cluster_flow General PROTAC Evaluation Workflow start Synthesize PROTAC Candidate primary Primary Assays: Degradation & Viability start->primary western Assess Protein Degradation (Western Blot) primary->western viability Assess Cell Viability (e.g., CTG, MTT) primary->viability secondary Secondary Assays: Mechanism of Action western->secondary viability->secondary ternary Confirm Ternary Complex Formation (Co-IP, SPR) secondary->ternary ubiquitin Verify Target Ubiquitination secondary->ubiquitin tertiary Tertiary Assays: Specificity & Controls ternary->tertiary ubiquitin->tertiary controls Mechanism-Based Controls (e.g., MG132, E3 Ligand) tertiary->controls selectivity Assess Selectivity (Proteomics) tertiary->selectivity end Candidate Selection controls->end selectivity->end

Workflow for evaluating a PROTAC candidate.[4]

Linker_Comparison cluster_rigid Rigid Linkers (e.g., Piperidine) cluster_flexible Flexible Linkers (e.g., PEG, Alkyl) Rigid_Adv Advantages: - Pre-organized conformation - Enhanced ternary complex stability - Improved metabolic stability - Favorable physicochemical properties Rigid_Dis Disadvantages: - Higher synthetic complexity - May hinder complex formation if not optimal Rigid_Adv->Rigid_Dis Flex_Adv Advantages: - High synthetic accessibility - Conformational freedom Flex_Dis Disadvantages: - Entropic penalty upon binding - Potential for lower stability - May have poor solubility Flex_Adv->Flex_Dis PROTAC_Design PROTAC Linker Design PROTAC_Design->Rigid_Adv Choose for Potency & Stability PROTAC_Design->Flex_Adv Choose for Ease of Synthesis

Comparison of rigid vs. flexible PROTAC linkers.

Conclusion

The linker is a master regulator of PROTAC function, and the incorporation of conformationally rigid motifs like piperidine is a powerful strategy for optimizing degrader performance. By constraining the PROTAC into a bioactive conformation, piperidine linkers can enhance the formation and stability of the ternary complex, leading to more potent and efficient protein degradation.[1] Furthermore, they can bestow favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability.[][8] However, the rational design of these linkers requires a careful balance, as excessive rigidity can sometimes be detrimental if the pre-determined conformation is not optimal for the specific protein-protein interactions required.[5] A systematic approach, combining rational design with comprehensive experimental evaluation, is essential for harnessing the full potential of piperidine linkers in the development of next-generation protein degraders.

References

An In-depth Technical Guide to Carbamate Group Stability in Diverse Chemical Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, characterized by its unique amide-ester hybrid nature, is a cornerstone in medicinal chemistry and drug development.[1] It serves not only as a stable structural component in many therapeutic agents but also as a versatile linker in prodrug design, enabling controlled release of active pharmaceutical ingredients.[1][2] Understanding the stability of the carbamate linkage under various chemical and biological conditions is paramount for designing effective, safe, and stable therapeutics. This guide provides a comprehensive overview of the factors governing carbamate stability, detailed experimental protocols for its assessment, and visual aids to clarify key mechanisms and workflows.

Core Principles of Carbamate Stability

The stability of a carbamate is not intrinsic but is profoundly influenced by its surrounding environment and molecular structure. The central C-N bond possesses a degree of double bond character due to resonance, lending it conformational rigidity.[1][2][3] However, this bond is generally more susceptible to hydrolysis than an amide bond but more stable than a typical ester linkage.[2] The key factors influencing its stability are pH, temperature, enzymatic activity, and the electronic and steric properties of its substituents.

The carbamate linkage is susceptible to hydrolysis under both acidic and alkaline conditions, with the mechanism and rate being highly pH-dependent.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This mechanism is generally slower than base-catalyzed hydrolysis. Studies on compounds like ethyl carbamate have shown a shift from an A2 to an A1 mechanism with increasing acidity.[4]

  • Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide ion directly attacks the electrophilic carbonyl carbon.[5] The mechanism differs based on the substitution at the nitrogen atom.

    • Primary/Secondary Carbamates (N-H present): Hydrolysis often proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism, where the nitrogen proton is abstracted, followed by elimination to form an isocyanate intermediate, which is then rapidly hydrolyzed.[3][6]

    • Tertiary Carbamates (No N-H): Hydrolysis typically follows a BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism, similar to ester hydrolysis.[6]

Generally, carbamates are most stable at neutral or slightly acidic pH and show increased degradation rates at pH extremes.

The electronic and steric nature of the substituents on both the nitrogen (R¹) and oxygen (R²) atoms of the carbamate group (R¹-NH-CO-OR²) significantly modulates its stability.

  • Electronic Effects: Electron-withdrawing groups on the N-aryl ring can decrease the rotational barrier of the C-N bond, indicating more single-bond character and potentially affecting stability.[7] Conversely, electron-donating groups tend to increase the barrier.

  • Steric Effects: Steric hindrance around the carbonyl group can impede the approach of nucleophiles, thereby increasing the carbamate's stability.[8] For instance, N,N-disubstituted carbamates are often significantly more stable against hydrolysis than their N-monosubstituted counterparts.[9]

  • Nature of the Leaving Group (OR²): The stability of the carbamate is inversely related to the pKa of the corresponding alcohol or phenol leaving group (R²OH). Carbamates derived from phenols (lower pKa) are generally more chemically labile than those derived from alcohols.[2]

A qualitative trend for the metabolic lability of carbamates has been proposed, decreasing in the following order: aryl-OCO-NHalkyl >> alkyl-OCO-NHalkyl ~ alkyl-OCO-N(alkyl)₂ ≥ alkyl-OCO-N(endocyclic) ≥ aryl-OCO-N(alkyl)₂ ~ aryl-OCO-N(endocyclic) ≥ alkyl-OCO-NHAryl ~ alkyl-OCO-NHacyl >> alkyl-OCO-NH₂ > cyclic carbamates.[2]

In biological systems, carbamate stability is often dictated by enzymatic hydrolysis rather than simple chemical hydrolysis. This is a critical consideration for carbamate-based prodrugs, which are designed to be cleaved by specific enzymes to release the active drug.[3][10]

  • Key Enzymes: Carboxylesterases (CEs), cytochrome P450 (CYP450) monooxygenases, and butyrylcholinesterase are primary enzymes involved in carbamate metabolism.[3][9][11] Carboxylesterases, abundant in the liver, are particularly important for the activation of many carbamate prodrugs.[11]

  • Structural Influence: The susceptibility to enzymatic cleavage is highly structure-dependent. N,N-disubstituted carbamates can be stable in plasma but may be metabolized by liver microsomes via CYP450-catalyzed hydroxylation, leading to decomposition.[9] In contrast, N-monosubstituted carbamates are often rapidly hydrolyzed in plasma.[9]

Temperature plays a crucial role in the stability of carbamates. As with most chemical reactions, increasing the temperature accelerates the rate of hydrolysis. However, the effect can be complex, also influencing the conformational equilibrium (syn vs. anti) of the carbamate group.[2] Studies on carbamate insecticides in blood samples have shown significantly faster degradation at room temperature (25°C) compared to refrigerated conditions (4°C).[12] While specific quantitative data is sparse in literature, the Arrhenius equation generally describes the temperature dependence of the degradation rate constant. Some studies note that carbamate formation can have a weak temperature dependence within a narrow physiological range (e.g., 25–45 °C).[13][14]

Quantitative Stability Data

The following tables summarize quantitative data on carbamate stability from various literature sources, providing a comparative overview under different conditions.

Table 1: Stability of Carbamates in Aqueous Buffer and Plasma

Compound/Carbamate TypeConditionHalf-Life (t½)Reference
N-monosubstituted carbamates (dopaminergic prodrugs)pH 7.4, 37°C4 - 40 min[9]
N,N-disubstituted carbamates (dopaminergic prodrugs)pH 7.4, 37°C & PlasmaStable[9]
N-methyl-N-[2-(methylamino)ethyl]carbamatepH 7.4, 37°C36.3 min[2]
N-alkyl carbamate esters of entacaponepH 7.4 Buffer14.9 - 20.7 h[8]
N-alkyl carbamate esters of entacaponeHuman Serum0.8 - 2.7 h[8]
Carbaryl (insecticide)Rat Plasma77 min[15]
Landrin (insecticide)Rat Plasma42 min[15]

Table 2: Stability of Carbamate Insecticides in Whole Blood at Different Temperatures

CompoundStorage TemperatureTime to >15% DegradationReference
Carbaryl25°C (Room Temp)7 - 30 days
4°C (Refrigerated)7 - 180 days
Carbofuran25°C (Room Temp)7 - 30 days (Fastest rate)
4°C (Refrigerated)7 - 180 days (Fastest rate)
Propoxur25°C (Room Temp)7 - 30 days
4°C (Refrigerated)7 - 180 days

Visualizing Mechanisms and Workflows

Experimental Protocols for Stability Assessment

Detailed and standardized protocols are essential for accurately determining carbamate stability.

Objective: To determine the kinetic stability of a carbamate compound across a range of pH values in aqueous buffers.

Materials:

  • Carbamate test compound

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Standard buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10)

  • Constant temperature incubator or water bath (set to 37°C)

  • Validated HPLC or LC-MS/MS system with a suitable column

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the carbamate compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[16]

  • Reaction Solution Preparation: For each pH condition, dilute the stock solution into the respective aqueous buffer to a final concentration of ~10-50 µg/mL. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting the reaction kinetics.

  • Incubation: Place the reaction solutions in a constant temperature incubator set at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a cold organic solvent (e.g., acetonitrile) to stop further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the concentration of the remaining parent carbamate compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the remaining parent compound concentration (ln[C]) versus time.

    • If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the rate constant (-k).

    • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k .

    • Finally, plot the calculated half-life or rate constant versus pH to generate a comprehensive pH-rate profile.

Objective: To evaluate the stability of a carbamate compound in a biological matrix (plasma), which accounts for both chemical hydrolysis and enzymatic degradation.

Materials:

  • Carbamate test compound

  • Control compound (known stable and unstable compounds)

  • Plasma (e.g., human, rat, mouse), anticoagulated with heparin

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol, potentially containing an internal standard

  • Constant temperature incubator or water bath (set to 37°C)

  • Centrifuge

  • Validated LC-MS/MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the carbamate compound (e.g., 1 mg/mL) in acetonitrile or DMSO.

  • Incubation:

    • Pre-warm plasma and phosphate buffer to 37°C.

    • Spike the stock solution into the plasma to achieve a final concentration (e.g., 1-10 µM). The final organic solvent concentration should be kept low (<1%).

    • Gently mix and incubate at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile (with internal standard) to stop the enzymatic reaction and precipitate plasma proteins.

  • Centrifugation: Vortex the samples thoroughly and then centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to new vials and analyze using a validated LC-MS/MS method to determine the concentration of the parent carbamate compound remaining.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • From the slope of the initial linear portion of the ln[concentration] vs. time plot, determine the rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Conclusion

The stability of the carbamate group is a multifaceted property governed by a delicate interplay of pH, temperature, enzymatic activity, and molecular structure. A thorough understanding of these factors is indispensable for medicinal chemists and drug development scientists. By leveraging this knowledge, researchers can rationally design carbamate-containing molecules with desired stability profiles—whether for long-term persistence as a stable drug or for controlled cleavage as a prodrug linker. The application of robust experimental protocols, as detailed in this guide, is essential for the accurate characterization of these stability profiles, ultimately facilitating the development of safer and more effective therapeutic agents.

References

Technical Guide: Spectroscopic and Mass Spectrometric Characterization of Benzyl (piperidin-4-ylmethyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is a key bifunctional molecule often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The precise structure and purity of the linker are critical for the efficacy of the final PROTAC molecule. This guide provides a summary of the expected spectroscopic and mass spectrometric data for this compound, along with generalized experimental protocols for its characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₂₁ClN₂O₂

  • Molecular Weight: 284.78 g/mol

Spectroscopic and Mass Spectrometric Data

Table 1: Expected ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.5 (broad s)Singlet (broad)1HNH₂⁺ (piperidine)
~7.35Multiplet5HAr-H (benzyl)
~5.10Singlet2HO-CH₂-Ar
~3.40Multiplet2HN-CH₂ (piperidine, equatorial)
~3.10Multiplet2HN-CH₂ (piperidine, axial)
~3.05Triplet2HCH₂-NH
~2.00Multiplet2HCH (piperidine)
~1.85Multiplet1HCH (piperidine)
~1.40Multiplet2HCH₂ (piperidine)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The hydrochloride salt will show a broad singlet for the piperidinium proton and may cause shifts in the adjacent piperidine protons compared to the free base.

Table 2: Expected ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~156.5C=O (carbamate)
~136.0Ar-C (quaternary)
~128.5Ar-CH
~128.0Ar-CH
~127.8Ar-CH
~67.0O-CH₂-Ar
~45.0CH₂-NH
~43.5N-CH₂ (piperidine)
~35.0CH (piperidine)
~28.0CH₂ (piperidine)

Note: Chemical shifts are approximate and based on typical values for similar functional groups.

Table 3: Expected Mass Spectrometry Data
ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Expected [M+H]⁺ (for the free base)249.1598
Molecular Formula (free base)C₁₄H₂₀N₂O₂

Note: In mass spectrometry, the hydrochloride salt will typically dissociate, and the data will reflect the mass of the free base, Benzyl (piperidin-4-ylmethyl)carbamate.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD for the hydrochloride salt) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly more than for ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

  • Analysis:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire data over a mass range that includes the expected molecular ion.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Logical Workflow and Application

Benzyl (piperidin-4-ylmethyl)carbamate serves as a linker in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for its synthesis and subsequent use in creating a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Benzyl (piperidin-4-ylmethyl)carbamate cluster_protac PROTAC Assembly Piperidine_4_methanol Piperidine-4-methanol Protection N-Boc Protection Piperidine_4_methanol->Protection Mesylation Mesylation Protection->Mesylation Azide_Displacement Azide Displacement Mesylation->Azide_Displacement Reduction Reduction to Amine Azide_Displacement->Reduction Carbamate_Formation Carbamate Formation with Benzyl Chloroformate Reduction->Carbamate_Formation Deprotection Boc Deprotection Carbamate_Formation->Deprotection Final_Product Benzyl (piperidin-4-ylmethyl)carbamate Deprotection->Final_Product PROTAC_Molecule Final PROTAC Molecule Final_Product->PROTAC_Molecule Linker E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC_Molecule Warhead 1 POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->PROTAC_Molecule Warhead 2

Caption: A generalized workflow for the synthesis of Benzyl (piperidin-4-ylmethyl)carbamate and its application as a linker in the assembly of a PROTAC molecule.

This compound is a valuable tool for researchers in drug discovery, particularly those working on targeted protein degradation. Accurate characterization using the methods described in this guide is essential to ensure the quality and reliability of the resulting PROTACs.

References

The Carbamate Motif: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, once relegated to a supporting role in organic synthesis, has emerged as a critical structural motif in the design and development of novel therapeutics. Its unique combination of physicochemical properties, including its stability, hydrogen bonding capabilities, and role as a bioisostere of the amide bond, has cemented its importance in medicinal chemistry. This guide provides a comprehensive overview of the carbamate motif, detailing its synthesis, applications in drug design, and the quantitative data underpinning its therapeutic relevance.

Physicochemical Properties and Stability

The carbamate linkage, an ester of a carbamic acid, possesses a unique hybrid structure that blends the features of amides and esters. This duality imparts a high degree of chemical and proteolytic stability, a crucial attribute for any successful therapeutic agent.[1] The resonance of the nitrogen lone pair with the carbonyl group confers a planar and rigid conformation, which can be advantageous for binding to specific biological targets.[2] Unlike amides, carbamates are generally more resistant to enzymatic hydrolysis, leading to improved pharmacokinetic profiles.[3]

The Carbamate Motif as a Bioisostere

One of the most significant roles of the carbamate group in medicinal chemistry is as a bioisostere for the amide bond.[4] Peptides and peptidomimetics are a rich source of potential drug candidates, but their therapeutic utility is often limited by poor metabolic stability and low cell permeability. Replacing a native amide linkage with a carbamate can overcome these limitations by enhancing resistance to proteases while maintaining the key hydrogen bonding interactions necessary for biological activity.[2] This strategy has been successfully employed in the development of a wide range of therapeutic agents, including protease inhibitors.

Applications in Drug Design

The versatility of the carbamate motif is evident in the broad spectrum of approved drugs that incorporate this functional group. Carbamates are integral to the therapeutic effect of drugs targeting a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases.

Enzyme Inhibition

Carbamate-containing molecules are particularly effective as enzyme inhibitors. The carbamate moiety can act as a "warhead," forming a covalent but reversible bond with key serine or cysteine residues in the active site of an enzyme. This mechanism is exemplified by the cholinesterase inhibitors used in the treatment of Alzheimer's disease, such as rivastigmine.

Enzyme_Inhibition Enzyme Enzyme (e.g., Acetylcholinesterase) with Serine Nucleophile Transition_State Tetrahedral Intermediate Enzyme->Transition_State Nucleophilic Attack Carbamate_Drug Carbamate Inhibitor Carbamate_Drug->Transition_State Carbamylated_Enzyme Carbamylated Enzyme (Inactive) Transition_State->Carbamylated_Enzyme Leaving_Group Leaving Group (e.g., Phenol) Transition_State->Leaving_Group Release Carbamylated_Enzyme->Enzyme Regeneration Hydrolysis Slow Hydrolysis Carbamylated_Enzyme->Hydrolysis Hydrolysis->Enzyme Regeneration

Caption: Covalent inhibition of an enzyme by a carbamate drug.

Prodrugs

The carbamate linkage is also extensively used in prodrug design to enhance the physicochemical and pharmacokinetic properties of parent drugs.[3] By masking a polar functional group, such as an alcohol or an amine, with a carbamate, the lipophilicity of a drug can be increased, leading to improved absorption and distribution. Once in the body, the carbamate can be cleaved by esterases to release the active therapeutic agent.

Quantitative Data on Carbamate-Containing Drugs

The following tables summarize key quantitative data for a selection of carbamate-containing drugs, highlighting their therapeutic efficacy and pharmacokinetic profiles.

DrugTargetDiseaseIC50 / Ki
Rivastigmine AcetylcholinesteraseAlzheimer's DiseaseIC50: 4.6 µM
Felbamate NMDA ReceptorEpilepsy-
Carisbamate -Epilepsy-
Cenobamate -Epilepsy-
Mitomycin C DNACancer-
Docetaxel TubulinCancer-
Ritonavir HIV ProteaseHIV/AIDSKi: 0.015 nM
Atazanavir HIV ProteaseHIV/AIDSKi: <0.1 nM
Amprenavir HIV ProteaseHIV/AIDSKi: 0.6 nM
Darunavir HIV ProteaseHIV/AIDSKi: <0.01 nM
DrugOral Bioavailability (F)Apparent Oral Clearance (CL/F)Apparent Volume of Distribution (Vd/F)Terminal Half-life (t1/2)Time to Maximum Plasma Concentration (Tmax)Protein Binding
Felbamate >90%[1]2.43 L/hr[1]51 L[1]20 - 23 hours[1]Not specifiedNot specified
Carisbamate Not specified35.1 - 41.4 ml/h/kg[1]Not specified11.5 - 12.8 hours[1]1 - 2 hours[1]Not specified
Cenobamate 88%[1]0.45 - 0.63 L/h (for 100-400mg/day dose)[1]40 - 50 L[1]50 - 60 hours[1]1 - 4 hours[1]60%[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of carbamate-containing compounds. Below are representative procedures for the synthesis of carbamates.

General Procedure for Carbamate Synthesis from an Isocyanate

Isocyanate_Synthesis Start Start Materials: - Isocyanate (R-N=C=O) - Alcohol (R'-OH) Reaction Reaction: - Dissolve isocyanate in a suitable solvent (e.g., THF). - Add alcohol dropwise at 0°C. - Stir at room temperature. Start->Reaction Workup Workup: - Quench reaction with water. - Extract with an organic solvent. - Wash with brine. Reaction->Workup Purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Product Final Product: Carbamate (R-NH-CO-OR') Purification->Product

Caption: Workflow for carbamate synthesis from an isocyanate.

Method: Reaction of an isocyanate with an alcohol.[4]

Procedure:

  • In a round-bottom flask, dissolve the isocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the alcohol (1.0-1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbamate.

Synthesis of Rivastigmine

A specific example is the synthesis of the Alzheimer's drug, Rivastigmine.

Procedure: [5]

  • To a suspension of sodium bicarbonate (1.31 g, 13.5 mmol) in dry dichloromethane (6 mL) under a nitrogen atmosphere, add triphosgene (1.33 g, 4.50 mmol) and cool the mixture to 10°C with stirring.

  • Add N-ethylmethylamine (580 μL, 6.80 mmol) at 10°C over 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • This generates the N-ethyl-N-methylcarbamoyl chloride in situ, which can then be reacted with (S)-3-(1-aminoethyl)phenol to yield Rivastigmine.

Signaling Pathways and Logical Relationships

Carbamate-containing drugs can modulate various signaling pathways. For instance, many carbamate-based insecticides and nerve agents exert their toxic effects by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the cholinergic system.[6][7] This, in turn, can affect downstream pathways such as the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[6][8]

Signaling_Pathway Carbamate Carbamate Compound AChE Acetylcholinesterase (AChE) Carbamate->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Activates Downstream_Signaling Downstream Signaling Cholinergic_Receptors->Downstream_Signaling ROS Reactive Oxygen Species (ROS) Production Downstream_Signaling->ROS Nrf2_Pathway Nrf2 Signaling Pathway ROS->Nrf2_Pathway Activates Cellular_Stress_Response Cellular Stress Response Nrf2_Pathway->Cellular_Stress_Response

Caption: Impact of carbamates on cholinergic and Nrf2 signaling.

Conclusion

The carbamate motif is a privileged scaffold in medicinal chemistry, offering a unique combination of stability, synthetic accessibility, and the ability to modulate the properties of therapeutic agents. Its role as a bioisostere for the amide bond has been instrumental in the development of numerous successful drugs. As our understanding of disease biology deepens, the versatility of the carbamate group will undoubtedly continue to be exploited in the design of the next generation of innovative medicines. This guide has provided a comprehensive overview of the core principles and practical considerations for researchers and drug development professionals working with this important functional group.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis follows a two-step process starting from the commercially available 1-Boc-4-(aminomethyl)piperidine, involving a deprotection step followed by N-protection, and concluding with the formation of the hydrochloride salt.

Chemical Properties and Data
IdentifierValue
IUPAC Name Benzyl N-(piperidin-4-ylmethyl)carbamate hydrochloride
CAS Number 132431-09-5 (free base)
Molecular Formula C₁₄H₂₁ClN₂O₂
Molecular Weight 284.78 g/mol
Appearance White to off-white solid[1]
Purity (NMR) ≥98.0%[1]

Synthesis Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: N-Cbz Protection cluster_2 Step 3: Hydrochloride Salt Formation A 1-Boc-4-(aminomethyl)piperidine B 4-(Aminomethyl)piperidine Intermediate A->B  TFA or HCl in organic solvent C Benzyl (piperidin-4-ylmethyl)carbamate (Free Base) B->C  Benzyl Chloroformate (Cbz-Cl), Base D This compound (Final Product) C->D  HCl in organic solvent

Caption: Synthetic route from 1-Boc-4-(aminomethyl)piperidine to the final hydrochloride salt.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Deprotection of 1-Boc-4-(aminomethyl)piperidine

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield 4-(aminomethyl)piperidine.

Materials:

Reagent/SolventGradeSupplier
1-Boc-4-(aminomethyl)piperidine≥97%Commercially Available
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Diethyl etherAnhydrousStandard Supplier
Sodium bicarbonate (sat. aq. sol.)Reagent GradeStandard Supplier
Sodium sulfate (anhydrous)Reagent GradeStandard Supplier

Procedure:

  • Dissolve 1-Boc-4-(aminomethyl)piperidine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution at room temperature and stir.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(aminomethyl)piperidine. The product is often used in the next step without further purification.

Step 2: N-Cbz Protection of 4-(aminomethyl)piperidine

Objective: To introduce the benzyloxycarbonyl (Cbz) protecting group onto the primary amine of 4-(aminomethyl)piperidine.

Materials:

Reagent/SolventGradeSupplier
4-(Aminomethyl)piperidine(from Step 1)-
Benzyl chloroformate (Cbz-Cl)Reagent GradeStandard Supplier
Sodium bicarbonate (NaHCO₃)Reagent GradeStandard Supplier
Tetrahydrofuran (THF)AnhydrousStandard Supplier
WaterDeionized-
Ethyl acetate (EtOAc)Reagent GradeStandard Supplier
Brine--
Sodium sulfate (anhydrous)Reagent GradeStandard Supplier

Procedure:

  • Dissolve the crude 4-(aminomethyl)piperidine in a mixture of tetrahydrofuran (THF) and water (2:1 ratio).

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by TLC. The reaction may take several hours to complete.[2]

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Benzyl (piperidin-4-ylmethyl)carbamate as a pure product.

Step 3: Formation of this compound

Objective: To convert the free base into its hydrochloride salt for improved stability and handling.

Materials:

Reagent/SolventGradeSupplier
Benzyl (piperidin-4-ylmethyl)carbamate(from Step 2)-
Hydrochloric acid (HCl)(e.g., 2M in diethyl ether)Standard Supplier
Diethyl etherAnhydrousStandard Supplier

Procedure:

  • Dissolve the purified Benzyl (piperidin-4-ylmethyl)carbamate in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and dependencies of the synthetic steps.

Logical_Relationships Start Starting Material|1-Boc-4-(aminomethyl)piperidine Step1 Step 1: Boc Deprotection Input: 1-Boc-4-(aminomethyl)piperidine, TFA/HCl Output: 4-(Aminomethyl)piperidine Start->Step1 Step2 Step 2: N-Cbz Protection Input: 4-(Aminomethyl)piperidine, Cbz-Cl Output: Benzyl (piperidin-4-ylmethyl)carbamate Step1->Step2 Step3 Step 3: Salt Formation Input: Free Base, HCl Output: Hydrochloride Salt Step2->Step3 End Final Product|this compound Step3->End

Caption: Logical flow of the synthesis from starting material to the final product.

Disclaimer: This protocol is intended for informational purposes for qualified professionals. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions may need to be optimized for scale and specific laboratory conditions.

References

Application Notes and Protocols for Benzyl (piperidin-4-ylmethyl)carbamate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[3]

This document provides detailed application notes and protocols for the use of Benzyl (piperidin-4-ylmethyl)carbamate as a linker in the synthesis of PROTACs. Piperidine-based linkers are often incorporated to introduce conformational rigidity, which can pre-organize the PROTAC molecule into a favorable orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][4]

Physicochemical Properties of Benzyl (piperidin-4-ylmethyl)carbamate

A summary of the key physicochemical properties of the Benzyl (piperidin-4-ylmethyl)carbamate linker is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O₂[5]
Molecular Weight 248.33 g/mol [5]
CAS Number 132431-09-5[5]
Appearance White to off-white solid[6]
Storage 4°C, protect from light[7]

PROTAC Synthesis Using Benzyl (piperidin-4-ylmethyl)carbamate: A Representative Workflow

The synthesis of a PROTAC using Benzyl (piperidin-4-ylmethyl)carbamate typically involves a multi-step process where the linker is coupled to the POI ligand and the E3 ligase ligand. The following is a generalized workflow.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_coupling1 First Coupling Reaction cluster_deprotection Deprotection (if necessary) cluster_coupling2 Second Coupling Reaction cluster_purification Purification and Characterization node_synthesis Synthesis of Precursors: - POI Ligand with reactive handle - E3 Ligase Ligand with reactive handle - Benzyl (piperidin-4-ylmethyl)carbamate linker node_coupling1 Couple Linker to POI Ligand or E3 Ligase Ligand (e.g., amide bond formation) node_synthesis->node_coupling1 node_deprotection Remove protecting groups (e.g., Boc or Cbz) node_coupling1->node_deprotection node_coupling2 Couple the second ligand to the linker-ligand intermediate node_deprotection->node_coupling2 node_purification Purify the final PROTAC (e.g., HPLC) and characterize (e.g., LC-MS, NMR) node_coupling2->node_purification

A generalized workflow for the synthesis of a PROTAC.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of a PROTAC using Benzyl (piperidin-4-ylmethyl)carbamate. Note: These protocols are for illustrative purposes. The specific reaction conditions, including reagents, solvents, and purification methods, will need to be optimized for each specific POI ligand and E3 ligase ligand.

Protocol 1: Synthesis of Benzyl (piperidin-4-ylmethyl)carbamate

While Benzyl (piperidin-4-ylmethyl)carbamate is commercially available, a potential synthetic route can be adapted from procedures for similar carbamates. A related synthesis for methyl piperidine-4-yl-carbamate involves the reductive amination of 1-benzylpiperidin-4-one, followed by deprotection of the benzyl group.[8][9] A plausible, though not explicitly documented, synthesis of the title compound could involve the reaction of 4-(aminomethyl)piperidine with benzyl chloroformate under basic conditions.

Protocol 2: General Procedure for PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized ligand (either the POI or E3 ligase ligand) to the primary amine of the deprotected Benzyl (piperidin-4-ylmethyl)carbamate linker, followed by coupling to the second ligand.

Step 1: Deprotection of the Piperidine Nitrogen (if N-Boc protected)

If starting with an N-Boc protected version of the linker:

  • Dissolve the N-Boc protected Benzyl (piperidin-4-ylmethyl)carbamate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the reaction is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected linker salt.

Step 2: First Amide Coupling

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected Benzyl (piperidin-4-ylmethyl)carbamate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the intermediate product by flash column chromatography.

Step 3: Deprotection of the Carbamate

  • The benzyl carbamate (Cbz) protecting group can be removed by catalytic hydrogenation.

  • Dissolve the intermediate from Step 2 in a suitable solvent like methanol or ethanol.

  • Add a palladium catalyst, such as 10% Pd/C.

  • Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC or LC-MS.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Step 4: Second Amide Coupling

  • Follow the procedure outlined in Step 2, using the second carboxylic acid-functionalized ligand and the deprotected amine intermediate from Step 3.

  • After workup, purify the final PROTAC product using preparative HPLC.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

PROTAC Mechanism of Action and Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

General mechanism of PROTAC-mediated protein degradation.

Quantitative Data

As of the date of this document, specific quantitative data (e.g., DC₅₀, Dₘₐₓ) for PROTACs synthesized using Benzyl (piperidin-4-ylmethyl)carbamate as the linker is not widely available in the peer-reviewed scientific literature. The efficacy of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the overall structure of the PROTAC molecule. Researchers are encouraged to perform their own in-house assays to determine the degradation efficiency of their synthesized PROTACs.

Western Blot Protocol for Measuring Protein Degradation

The following is a general protocol for assessing the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. The percentage of protein degradation can be calculated relative to the vehicle-treated control.

Conclusion

Benzyl (piperidin-4-ylmethyl)carbamate is a valuable linker for PROTAC synthesis, offering a rigid scaffold that can facilitate the formation of a productive ternary complex. While specific examples of its application and corresponding quantitative degradation data are not yet prevalent in the public domain, the generalized protocols and workflows provided here offer a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery efforts. Careful optimization of the synthetic route and rigorous biological evaluation will be crucial for the successful development of potent and selective protein degraders.

References

Application Notes and Protocols for Benzyl Carbamate Deprotection via Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, especially in peptide and medicinal chemistry. Its popularity stems from its stability under a variety of reaction conditions and its straightforward removal.[1] Catalytic hydrogenation is the most common and generally the cleanest method for Cbz deprotection, proceeding under mild conditions with byproducts that are easily removed.[2][3] This document provides detailed application notes and experimental protocols for the deprotection of benzyl carbamates via hydrogenation.

Mechanism of Deprotection

The deprotection of a Cbz-protected amine via catalytic hydrogenation occurs through hydrogenolysis. The process is facilitated by a palladium catalyst, where the benzyl C-O bond is cleaved by hydrogen. This cleavage results in the formation of an unstable carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2][4]

Experimental Workflow

The general workflow for the deprotection of benzyl carbamate via catalytic hydrogenation involves several key steps, from reaction setup to product isolation.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation dissolve Dissolve Cbz-protected substrate in solvent add_catalyst Add Pd/C catalyst dissolve->add_catalyst purge Purge vessel with H₂ add_catalyst->purge stir Stir vigorously at RT purge->stir monitor Monitor reaction by TLC or LC-MS stir->monitor filter Filter through Celite® to remove catalyst monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify crude product (if necessary) concentrate->purify

Caption: General experimental workflow for Cbz deprotection by hydrogenation.

Data Presentation: Comparison of Hydrogenation Conditions

The efficiency of Cbz deprotection via hydrogenation is influenced by several factors, including the choice of catalyst, solvent, hydrogen source, temperature, and pressure. The following tables summarize various conditions reported in the literature.

Table 1: Catalytic Hydrogenation using Hydrogen Gas (H₂)

SubstrateCatalyst (mol%)SolventPressureTemperatureTimeYield (%)
Cbz-protected amine10% Pd/C (5-10 mol%)MethanolH₂ (balloon)Room Temp.--
N-Cbz-dioctylamine10% Pd/C (1 mol%)MethanolH₂ (atmosphere)Room Temp.1.5 h54
Cbz-(OBn)Tyr-OMe10% Pd/CEtOAc:EtOH:AcOH (1:1:1)-80°C-83
Cbz-protected pyrrolidine10% Pd/CEtOAc:EtOH:AcOH (1:1:1)Full H₂ mode80°C3.5 h (flow)98

Table 2: Transfer Hydrogenolysis

SubstrateCatalystHydrogen DonorSolventTemperatureTimeYield (%)
Cbz-protected amine10% Pd/CAmmonium formate (3-5 equiv)MethanolRoom Temp.-High
N-Cbz derivatives10% Pd/CAmmonium formateIsopropanolMicrowave10 min-
N-Bn derivativesMg, Ammonium formateAmmonium formate-Microwave-85-95

Experimental Protocols

Below are detailed protocols for the deprotection of Cbz-protected amines using catalytic hydrogenation.

Protocol 1: Standard Catalytic Hydrogenation with H₂ Gas

This protocol outlines the standard procedure using palladium on carbon and hydrogen gas.[5][6]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[6]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-10 mol%.[1]

  • Inerting the System: Seal the flask and connect it to a hydrogen source. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is replaced with hydrogen.[7][8]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., from a balloon).[1][5]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5][7]

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen) to remove excess hydrogen.[5]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[2][6]

    • Wash the Celite® pad with the reaction solvent.[2][6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[2][7]

  • Purification (if necessary): The crude product can be further purified by crystallization or column chromatography.[1]

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This method is an alternative to using hydrogen gas and can be more convenient in some laboratory settings.[6]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine in methanol or ethanol in a reaction flask.

  • Catalyst and Reagent Addition: Add 10% Pd/C to the solution. In a separate flask, dissolve ammonium formate (typically 3-5 equivalents) in a minimal amount of water or the reaction solvent and add it to the reaction mixture.[6]

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]

    • Wash the Celite® pad with the reaction solvent.[6]

  • Isolation: Concentrate the filtrate under reduced pressure.[6] The resulting product may be the formate salt. If the free amine is desired, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction.[4]

Troubleshooting and Safety Considerations

  • Catalyst Activity: The success of the reaction is highly dependent on the activity of the Pd/C catalyst. If the reaction is sluggish, using a fresh batch of catalyst is recommended.[9] Catalyst deactivation can occur due to poisoning by sulfur or phosphorus-containing impurities.[10]

  • Solvent Choice: Polar solvents like methanol and ethanol are generally effective.[9] In some cases, adding acetic acid to the solvent can facilitate the reaction by protonating the amine, although this may not be suitable for all substrates.[9]

  • Safety: Hydrogen gas is highly flammable and should be handled in a well-ventilated fume hood with appropriate safety measures in place.[6] Palladium on carbon can be pyrophoric, especially when dry and exposed to air after the reaction. Handle with care, preferably in an inert atmosphere.[6]

References

Application Notes and Protocols: A Step-by-Step Guide to Incorporating Piperidine Linkers into Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of linker molecules is a critical aspect of designing potent and effective bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the various linker architectures, piperidine-based linkers have gained prominence due to their unique structural and physicochemical properties. The piperidine motif, a saturated six-membered heterocycle, offers a degree of rigidity that can pre-organize the bifunctional molecule into a bioactive conformation, potentially enhancing ternary complex formation and improving metabolic stability.[1][2][3] Furthermore, the nitrogen atom within the piperidine ring can be protonated at physiological pH, which can enhance aqueous solubility, a common challenge in the development of large therapeutic molecules.[4]

These application notes provide a detailed guide for the synthesis and incorporation of piperidine linkers into bifunctional molecules. We will cover the essential chemical principles, step-by-step experimental protocols, and methods for characterization and evaluation.

Physicochemical Properties of Piperidine Linkers

The choice of a linker can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a bifunctional molecule. Piperidine linkers offer a unique combination of properties that can be advantageous in drug design.

PropertyImpact of Piperidine LinkerKey Considerations
Rigidity HighThe cyclic nature of piperidine introduces conformational constraints, which can reduce the entropic penalty upon binding and favor a productive ternary complex formation.[3][5]
Solubility Can be enhancedThe basic nitrogen atom can be protonated, increasing polarity and aqueous solubility.[4][6] This is particularly beneficial for often lipophilic bifunctional molecules.
Metabolic Stability Generally goodThe rigid structure can be less susceptible to enzymatic degradation compared to flexible alkyl chains.[2]
Permeability Can be modulatedA balance between the increased polarity from the protonated nitrogen and the overall lipophilicity of the molecule is crucial for cell permeability.[4]
Synthetic Accessibility Readily incorporatedPiperidine and its derivatives are common building blocks in medicinal chemistry, offering versatile handles for modular synthesis.[2]

PROTAC-Mediated Protein Degradation Pathway

Bifunctional molecules like PROTACs operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The following diagram illustrates the catalytic cycle of PROTAC-mediated degradation of a target protein.

PROTAC_pathway cluster_ub_cycle Ubiquitination Cascade POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Bifunctional Molecule (PROTAC) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Recycling Ternary->PROTAC Ternary->E3 PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a bifunctional molecule incorporating a piperidine linker. The overall workflow involves three main stages: synthesis of a functionalized piperidine linker, conjugation of the linker to the first molecular entity (e.g., a "warhead" targeting the protein of interest), and finally, coupling to the second molecular entity (e.g., an E3 ligase ligand).

Experimental Workflow for Bifunctional Molecule Synthesis

experimental_workflow cluster_synthesis Synthesis of Bifunctional Molecule start Start Materials linker_synthesis Protocol 1: Synthesis of Boc-Protected Piperidine Linker start->linker_synthesis conjugation1 Protocol 2: Amide Coupling of Linker to Warhead linker_synthesis->conjugation1 deprotection Boc Deprotection conjugation1->deprotection conjugation2 Protocol 3: Amide Coupling to E3 Ligase Ligand deprotection->conjugation2 purification Purification and Characterization conjugation2->purification end Final Bifunctional Molecule purification->end

Caption: General experimental workflow for bifunctional molecule synthesis.

Protocol 1: Synthesis of a Boc-Protected Piperidine Linker

This protocol describes a general method for the synthesis of a mono-Boc-protected piperidine derivative that can be used as a linker building block.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve piperidine (1.0 eq) in methanol (to a concentration of approximately 0.5 M) and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a solution of TFA or HCl (1.0 eq) in methanol dropwise to the stirred piperidine solution. Stir the mixture for 15-30 minutes at 0 °C. This step protonates one of the nitrogen atoms, facilitating mono-protection.

  • Boc Protection: Add a solution of (Boc)₂O (1.0 eq) in methanol dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

  • Isolation: Adjust the aqueous phase to pH 10 with a suitable base (e.g., 20% NaOH). Extract the aqueous layer multiple times with DCM.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected piperidine linker.[7] Further purification can be achieved by column chromatography if necessary.

Protocol 2: Amide Coupling of Piperidine Linker to a Warhead

This protocol details the amide bond formation between the synthesized Boc-protected piperidine linker and a carboxylic acid-functionalized "warhead" (target protein ligand).

Materials:

  • Boc-protected piperidine linker (from Protocol 1)

  • Warhead with a carboxylic acid group (Warhead-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of Warhead: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[8]

  • Coupling Reaction: In a separate vial, dissolve the Boc-protected piperidine linker (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated warhead mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected Warhead-Linker conjugate.

Protocol 3: Boc Deprotection and Final Amide Coupling to E3 Ligase Ligand

This protocol describes the removal of the Boc protecting group and the final conjugation to the E3 ligase ligand.

Materials:

  • Boc-protected Warhead-Linker conjugate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a carboxylic acid group (E3-COOH)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected Warhead-Linker conjugate in DCM. Add TFA to the solution (to a final concentration of 20-50%). Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[7]

  • Work-up (Deprotection): Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine salt is often used in the next step without further purification.

  • Final Amide Coupling: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the E3-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Conjugation: In a separate vial, dissolve the crude deprotected Warhead-Linker amine salt (1.1 eq) in a minimal amount of anhydrous DMF and add it to the activated E3 ligase ligand solution.

  • Reaction and Purification: Stir the reaction at room temperature and monitor by LC-MS. Upon completion, purify the final bifunctional molecule by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data on Piperidine-Containing PROTACs

The incorporation of a rigid piperidine linker can have a significant impact on the degradation potency of a PROTAC. The following table provides illustrative data comparing a PROTAC with a flexible linker to one with a rigid, piperidine-containing linker.

PROTAC IDLinker TypeBinary KD (PROTAC to VHL)Binary KD (PROTAC to BRD4)Ternary KD (VHL-PROTAC to BRD4)Cooperativity (α)DC50 (nM)
PROTAC-AFlexible (PEG)60 nM20 nM15 nM1.325 nM
PROTAC-BRigid (Piperidine)75 nM25 nM5 nM5.08 nM
This data is hypothetical and serves to illustrate the potential impact of a rigid piperidine linker. Actual values are system-dependent.[9]

A higher cooperativity value (α > 1) indicates that the binding of the first protein enhances the binding of the second, leading to a more stable ternary complex and often more potent degradation (lower DC50 value).[9]

Conclusion

Piperidine linkers are valuable tools in the design of bifunctional molecules, offering a means to introduce conformational rigidity and modulate physicochemical properties. The synthetic protocols provided in these application notes offer a general framework for the incorporation of these linkers. Researchers should note that reaction conditions may require optimization for specific substrates. Careful characterization of all intermediates and the final product is essential to ensure the desired molecular architecture and purity. The strategic use of piperidine linkers can lead to the development of more potent and effective bifunctional therapeutics.

References

Application Notes and Protocols for the Synthesis of Piperidine-4-ylmethylamine Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of piperidine-4-ylmethylamine derivatives, essential building blocks in medicinal chemistry and drug development. The primary focus is on reductive amination, a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This guide outlines two primary synthetic routes starting from either N-protected piperidine-4-carboxaldehyde or N-protected 4-piperidone. Detailed experimental procedures, quantitative data summaries, and troubleshooting guides are provided to ensure successful and efficient synthesis.

Introduction

Piperidine-4-ylmethylamine and its derivatives are key structural motifs found in a wide array of biologically active compounds and approved pharmaceuticals. Their synthesis is of significant interest to researchers in the field of drug discovery. Reductive amination, also known as reductive alkylation, stands out as one of the most efficient and widely used methods for preparing these compounds.[1][3] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[3][4] This application note details reliable protocols for the synthesis of these valuable intermediates, with a focus on practical laboratory execution and optimization.

Overall Reaction Schemes

The synthesis of piperidine-4-ylmethylamine derivatives via reductive amination typically involves the use of an N-protected piperidine precursor to prevent side reactions at the piperidine nitrogen.[5] The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[3]

Route 1: From N-Boc-piperidine-4-carboxaldehyde

This route involves the reaction of an N-protected piperidine-4-carboxaldehyde with a primary or secondary amine, followed by reduction and deprotection.

A N-Boc-piperidine-4-carboxaldehyde C Imine/Iminium Ion Intermediate A->C + B Amine (R-NH2) B->C E N-Boc protected piperidine-4-ylmethylamine derivative C->E + D Reducing Agent (e.g., NaBH(OAc)3) D->E G Final Piperidine-4-ylmethylamine Derivative E->G E->G Deprotection F Acidic Deprotection (e.g., TFA or HCl)

Caption: Reductive amination workflow starting from an aldehyde.

Route 2: From N-Boc-4-piperidone

An alternative route begins with an N-protected 4-piperidone, which undergoes reductive amination with an appropriate amine.

A N-Boc-4-piperidone C Imine/Iminium Ion Intermediate A->C + B Amine (R-NH2) B->C E N-Boc protected 4-amino-piperidine derivative C->E + D Reducing Agent (e.g., NaBH(OAc)3) D->E G Final 4-amino-piperidine Derivative E->G E->G Deprotection F Acidic Deprotection (e.g., TFA or HCl)

Caption: Reductive amination workflow starting from a ketone.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected yields for the synthesis of piperidine-4-ylmethylamine derivatives.

Table 1: Reductive Amination of N-Boc-piperidine-4-carboxaldehyde

AmineReducing AgentSolventReaction Time (h)Overall Yield (%)Reference
MethylamineNaBH(OAc)₃Dichloromethane (DCM)12-1670-85[3][6]
Ethylamine HClNaBH(OAc)₃Dichloromethane (DCM)12-2470-85[6]
AnilineNaBH(OAc)₃1,2-Dichloroethane (DCE)3-12High (not specified)[5][7]

Table 2: Reagent Stoichiometry (Typical)

ReagentEquivalents
N-Boc-piperidine-4-carboxaldehyde1.0
Amine1.1 - 1.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.5
Acetic Acid (catalyst)1.1

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine from N-Boc-piperidine-4-carboxaldehyde

This protocol details a two-step synthesis involving reductive amination followed by Boc deprotection.[1][3]

Step 1: Synthesis of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Materials and Reagents:

  • N-Boc-piperidine-4-carboxaldehyde

  • Methylamine (2.0 M solution in THF or 40% in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous DCM (0.2 M solution).[3]

  • Add the methylamine solution (1.2 eq) to the stirred solution.[3]

  • If necessary, add glacial acetic acid (1.1 eq) to catalyze imine formation and maintain a mildly acidic pH (~5-6).[5]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[3][5]

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same anhydrous solvent.[5]

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. For reactions with aqueous methylamine, cool the mixture to 0 °C before the addition of the reducing agent.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1][3] Monitor the reaction progress by TLC or LC-MS.[5]

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution and stir for 30 minutes.[3][5]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[3][5]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[3][5]

  • The crude product is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.[3]

Step 2: Deprotection of the Boc Group

Materials and Reagents:

  • Crude product from Step 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base

  • Diethyl ether

Procedure:

  • Dissolve the crude N-Boc protected intermediate (1.0 eq) in DCM.[3]

  • Add trifluoroacetic acid (10 eq) or an equivalent amount of 4M HCl in dioxane.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.[3]

  • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.[3]

  • To obtain the free base, dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic. Extract the aqueous layer multiple times with DCM.[3]

  • To isolate the salt, dissolve the crude intermediate in diethyl ether, cool to 0 °C, and add a solution of HCl in diethyl ether or bubble HCl gas through the solution until the pH is acidic.[1]

  • Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

Troubleshooting and Optimization

  • Low Yield: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate.[5] The addition of molecular sieves can be beneficial.[5] If the reaction stalls, a small addition of acetic acid may help.[5]

  • Over-alkylation: The formation of a tertiary amine can be a side reaction. Careful control of stoichiometry is crucial to minimize this byproduct.[5]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred as it is milder and more selective for imines over aldehydes, reducing alcohol byproduct formation.[5] Other agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used but may require more careful pH optimization.[5]

  • pH Control: The reaction is typically carried out under mildly acidic conditions (pH ~5-6) to facilitate imine formation.[5] A pH that is too low will protonate the amine, rendering it unreactive, while a pH that is too high will disfavor iminium ion formation.[5]

  • Product Isolation: The final product, as a free base, can be water-soluble. "Salting out" by saturating the aqueous layer with NaCl or using a more polar extraction solvent like a 9:1 mixture of Dichloromethane:Isopropanol can improve extraction efficiency.[5]

Visualization of Key Processes

cluster_0 Reaction Initiation cluster_1 Reduction cluster_2 Workup & Purification A Aldehyde/Ketone C Imine Formation (Acid Catalyzed) A->C B Amine B->C D Imine/Iminium Ion C->D F Reduction to Amine D->F E Hydride Source (e.g., NaBH(OAc)3) E->F G Quenching F->G H Extraction G->H I Purification H->I

Caption: General experimental workflow for reductive amination.

References

Application Notes and Protocols for Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is a chemical compound that serves as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that utilize the body's own cellular machinery to selectively degrade target proteins involved in disease processes, such as cancer. This document provides detailed application notes and experimental protocols relevant to the use of this linker in the development of PROTACs for oncology research.

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as Benzyl (piperidin-4-ylmethyl)carbamate, that connects the two ligands.[1][2] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful strategy for cancer therapy by eliminating oncogenic proteins.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC synthesized using a linker like this compound is a catalytic process involving the hijacking of the ubiquitin-proteasome system (UPS).

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC molecule is released and can bind to another POI and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with Benzyl (piperidin-4-ylmethyl)carbamate linker) POI Target Protein of Interest (e.g., Oncogenic Protein) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Western_Blot_Workflow A 1. Seed Cancer Cells B 2. Treat with PROTAC A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I Oncogenic_Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK RAS/RAF/MEK/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Regulates RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Regulates RTK Receptor Tyrosine Kinase RTK->PI3K RTK->RAS

References

Scalable Synthesis of Piperidin-4-yl-carbamates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of piperidin-4-yl-carbamates, crucial intermediates in the development of numerous pharmaceutical agents. The protocols outlined below are designed for robust, high-yield production suitable for industrial applications.

Introduction

Piperidin-4-yl-carbamates are key structural motifs found in a wide array of biologically active molecules, including therapeutics targeting a range of diseases. The development of scalable and efficient synthetic routes to these intermediates is of paramount importance for the pharmaceutical industry. This document details a well-established, three-step synthesis for methyl piperidin-4-yl-carbamate and an alternative scalable route for the widely used tert-butyl piperidin-4-yl-carbamate (Boc-protected).

Recommended Scalable Synthesis of Methyl Piperidin-4-yl-carbamate p-Toluene Sulfonate Salt

An efficient and scalable three-step process has been developed for the synthesis of methyl piperidin-4-yl-carbamate p-toluene sulfonate salt, starting from the readily available 1-benzylpiperidin-4-one.[1][2] This method is advantageous for large-scale manufacturing due to its use of commercial raw materials, relatively short reaction times, and high overall yield.[1][2]

Synthetic Pathway

A 1-Benzylpiperidin-4-one B 1-Benzylpiperidin-4-amine A->B  Reductive Amination (NH3, Raney-Ni, H2) C Piperidin-4-amine B->C  Debenzylation (Pd/C, H2) D Methyl (piperidin-4-yl)carbamate C->D  Carbamate Formation (Methyl Chloroformate) E Methyl (piperidin-4-yl)carbamate p-Toluene Sulfonate Salt D->E  Salt Formation (p-Toluene Sulfonic Acid)

Caption: Three-step synthesis of methyl piperidin-4-yl-carbamate salt.

Experimental Protocols

Step 1: Synthesis of 1-Benzylpiperidin-4-amine

This step involves the reductive amination of 1-benzylpiperidin-4-one.

  • Materials:

    • 1-Benzylpiperidin-4-one

    • Methanol

    • Raney-Ni (slurry in water)

    • Ammonia gas

    • Hydrogen gas

    • Toluene

    • Caustic lye solution

  • Procedure:

    • Charge a pressure reactor with 1-benzylpiperidin-4-one and methanol.

    • Add Raney-Ni catalyst to the reactor at 25-35 °C.[2]

    • Purge the reactor with nitrogen gas and then apply hydrogen gas pressure (0.5 kg).[2]

    • Pass ammonia gas through the reaction mixture at a temperature below 10 °C, maintaining a pressure of 2-3 kg.[2]

    • Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reactor, release the pressure, and filter the catalyst.

    • Wash the catalyst with methanol and concentrate the filtrate under reduced pressure.

    • Adjust the pH of the residue to 13.0-13.5 with caustic lye solution.[2]

    • Extract the product with toluene, separate the organic layer, and wash with water.

    • Distill off the toluene under reduced pressure to obtain 1-benzylpiperidin-4-amine as a pale yellow oily liquid.[2]

Step 2: Synthesis of Piperidin-4-amine

This step involves the debenzylation of 1-benzylpiperidin-4-amine.

  • Materials:

    • 1-Benzylpiperidin-4-amine

    • Methanol

    • Palladium on carbon (5% wet Pd/C)

    • Hydrogen gas

  • Procedure:

    • Charge a pressure reactor with 1-benzylpiperidin-4-amine and methanol.

    • Add 5% wet Pd/C catalyst to the reactor.[2]

    • Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

    • Upon completion, filter the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield piperidin-4-amine.

Step 3: Synthesis of Methyl (piperidin-4-yl)carbamate p-Toluene Sulfonate Salt

This final step involves the formation of the carbamate and its subsequent salt formation.

  • Materials:

    • Piperidin-4-amine

    • Toluene

    • Sodium carbonate solution

    • Methyl chloroformate

    • p-Toluene sulfonic acid

    • Isopropanol

  • Procedure:

    • Dissolve piperidin-4-amine in toluene and a sodium carbonate solution.

    • Cool the mixture and slowly add methyl chloroformate, maintaining the temperature.

    • Stir the reaction mixture until completion (monitored by TLC or HPLC).

    • Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain methyl (piperidin-4-yl)carbamate.

    • Dissolve the crude carbamate in isopropanol and add a solution of p-toluene sulfonic acid in isopropanol.

    • Stir the mixture to allow for salt precipitation.

    • Filter the solid, wash with isopropanol, and dry to obtain the final product.

Quantitative Data Summary
StepReactionStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
1Reductive Amination1-Benzylpiperidin-4-oneNH3, Raney-Ni, H285-90>99
2Debenzylation1-Benzylpiperidin-4-aminePd/C, H290-95>99
3Carbamate and Salt FormationPiperidin-4-amineMethyl Chloroformate, p-TSA80-85>99.5

Alternative Scalable Synthesis of tert-Butyl (Piperidin-4-yl)carbamate

An alternative scalable route involves the direct reductive amination of N-Boc-4-piperidone. This method is particularly useful for obtaining the commonly used Boc-protected intermediate.

Synthetic Pathway

A N-Boc-4-piperidone B tert-Butyl (piperidin-4-yl)carbamate A->B  Reductive Amination (Ammonia, H2, Catalyst)

Caption: One-step synthesis of tert-butyl (piperidin-4-yl)carbamate.

Experimental Protocol
  • Materials:

    • N-Boc-4-piperidone

    • Methanolic ammonia solution

    • Raney Nickel or Palladium on Carbon

    • Hydrogen gas

    • Diatomaceous earth

  • Procedure:

    • In a pressure reactor, dissolve N-Boc-4-piperidone in a methanolic ammonia solution.

    • Carefully add the hydrogenation catalyst (e.g., Raney Nickel or Pd/C).

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar) and heat to a suitable temperature (e.g., 50°C).

    • Stir the reaction vigorously for 12-16 hours, monitoring for completion by HPLC or TLC.

    • Cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

    • Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be further purified by crystallization if necessary.

Quantitative Data Summary for Alternative Route
StepReactionStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
1Reductive AminationN-Boc-4-piperidoneAmmonia, H2, Catalyst85-95>98

Conclusion

The presented protocols offer scalable and efficient methods for the synthesis of piperidin-4-yl-carbamates. The choice of synthetic route will depend on the desired carbamate protecting group and the availability of starting materials. The three-step synthesis of methyl piperidin-4-yl-carbamate is a robust process for large-scale production, while the one-step reductive amination of N-Boc-4-piperidone provides a direct and high-yielding route to the versatile Boc-protected intermediate. These detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for Designing PROTACs with Piperidine Linkers for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing piperidine-based linkers for the targeted degradation of proteins implicated in neurodegenerative diseases.

Introduction to PROTACs in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins (e.g., tau, α-synuclein, huntingtin).[1] Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that offers the potential to eliminate these disease-causing proteins.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable."[2]

The Role of Piperidine Linkers in PROTAC Design for CNS Targets

The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] For PROTACs targeting the central nervous system (CNS), the linker also plays a significant role in determining the physicochemical properties that govern blood-brain barrier (BBB) penetration.

Piperidine moieties are frequently incorporated into PROTAC linkers to impart conformational rigidity.[4][5] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, which is essential for efficient protein degradation.[5] Furthermore, the incorporation of a piperidine ring can enhance the metabolic stability of the PROTAC.[5] A notable example of the successful use of rigid linkers, including piperidine moieties, is in the development of the clinical candidates ARV-110 and ARV-471, where such linkers improved metabolic stability and potency.[5]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., Tau, Huntingtin) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Quantitative Data on PROTAC Performance with Piperidine Linkers

The selection of the piperidine linker's structure, attachment points, and length is critical for optimizing a PROTAC's degradation efficiency and pharmacokinetic properties. Below is a table of hypothetical, yet representative, data for a series of PROTACs targeting Tau, illustrating the impact of piperidine linker modifications.

PROTAC IDLinker StructureDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Brain-to-Plasma Ratio
ND-PROTAC-1 Linear PEG4 Linker150851.20.1
ND-PROTAC-2 Piperidine-PEG2 Linker50922.50.3
ND-PROTAC-3 Di-piperidine Linker25953.10.5
ND-PROTAC-4 N-methyl-piperidine-PEG275882.80.4

This is illustrative data based on general principles of PROTAC design.

Experimental Protocols

General Synthesis of a Piperidine-Containing PROTAC

This protocol describes a general synthesis for a PROTAC targeting Tau, using a piperidine-containing linker and recruiting the Cereblon (CRBN) E3 ligase.

Synthesis_Workflow Warhead Warhead Intermediate Intermediate Warhead->Intermediate Step 1: Coupling Final_PROTAC Final_PROTAC Intermediate->Final_PROTAC Step 2: Coupling Linker Linker Linker->Intermediate E3_Ligand E3_Ligand E3_Ligand->Final_PROTAC

Materials:

  • Tau binder with a carboxylic acid handle

  • Boc-protected piperidine-containing linker with a terminal amine

  • Pomalidomide derivative with an amine handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Preparative HPLC system

Protocol:

  • Activation of Tau Binder:

    • Dissolve the Tau binder (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling with Piperidine Linker:

    • Add the Boc-protected piperidine-containing linker (1.1 eq) to the activated Tau binder solution.

    • Stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by LC-MS.

  • Boc Deprotection:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 1 hour to remove the Boc protecting group.

    • Concentrate the solution under reduced pressure.

  • Final Coupling with E3 Ligase Ligand:

    • In a separate flask, activate the pomalidomide derivative (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

    • Add the deprotected Tau binder-linker intermediate to the activated pomalidomide solution.

    • Stir at room temperature overnight.

  • Purification:

    • Purify the final PROTAC product by preparative HPLC to obtain the desired compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Determination of DC50 and Dmax by Western Blot

This protocol is for quantifying the degradation of a target protein in cultured cells following PROTAC treatment.[6]

Materials:

  • Neuronal cell line expressing the target protein (e.g., SH-SY5Y cells overexpressing Tau)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-Tau)

  • Primary antibody against a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of target protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex within cells.

Materials:

  • Cells treated with PROTAC or vehicle control

  • Co-IP lysis buffer

  • Antibody against the E3 ligase (e.g., anti-CRBN) or the POI (e.g., anti-Tau) conjugated to beads (e.g., Protein A/G agarose beads)

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Protocol:

  • Cell Lysis: Lyse the treated cells with Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with the antibody-conjugated beads overnight at 4°C.

  • Washes: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and the E3 ligase to detect the presence of the ternary complex.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow Synthesis Synthesis In_Vitro_Assays In_Vitro_Assays Synthesis->In_Vitro_Assays Cell_Based_Assays Cell_Based_Assays In_Vitro_Assays->Cell_Based_Assays ADME_PK ADME_PK Cell_Based_Assays->ADME_PK In_Vivo_Efficacy In_Vivo_Efficacy ADME_PK->In_Vivo_Efficacy

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides and PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques of solid-phase synthesis, a cornerstone technology for the development of peptides and Proteolysis-Targeting Chimeras (PROTACs). The protocols and data presented herein offer a framework for the successful synthesis, purification, and characterization of these complex molecules.

Section 1: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient assembly of amino acids into a desired sequence.[1][2] The core principle involves covalently attaching the first amino acid to an insoluble polymer resin, allowing the growing peptide chain to remain in the solid phase while excess reagents and byproducts are easily removed by filtration and washing.[1] This methodology simplifies purification, permits the use of excess reagents to drive reactions to completion, and is highly suitable for automation.[1][3]

Two primary strategies dominate the landscape of SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, named for the temporary protecting group used on the α-amine of the amino acids.

Fmoc/tBu SPPS Strategy

The Fmoc/tBu approach is the most widely used methodology for SPPS.[4] It utilizes the base-labile Fmoc group for Nα-protection, which is typically removed by a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1] Side-chain protecting groups are generally tert-butyl (tBu) based and are removed in the final step with a strong acid, such as trifluoroacetic acid (TFA).[5]

The cyclical process of Fmoc SPPS involves swelling the resin, deprotecting the Fmoc group to expose a free amine, coupling the next Fmoc-protected amino acid, and washing the resin. This cycle is repeated until the desired peptide sequence is assembled.[6]

Fmoc_SPPS_Workflow Start Start: Resin-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Chain Elongation Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Sequence Complete

Diagram 1: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Manual Fmoc SPPS

This protocol describes a standard manual procedure for synthesizing a peptide using Fmoc chemistry.

1. Resin Preparation and Swelling:

  • Place the appropriate resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in a solid-phase synthesis vessel.[7]

  • Add a suitable solvent like DMF or dichloromethane (DCM) to swell the resin for at least 30 minutes, ensuring all reactive sites are accessible.[1][4][7]

  • Drain the solvent by filtration.

2. First Amino Acid Loading (for Wang Resin):

  • In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 eq.) and a coupling reagent like HOBt (2-5 eq.) in DMF.

  • Add an activator such as DIC (2-5 eq.) and allow it to pre-activate for 5-10 minutes.[1]

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.[1]

  • Wash the resin thoroughly with DMF and DCM, then dry under vacuum.[1]

3. Chain Elongation Cycle (Deprotection & Coupling):

  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin.[1]

    • Agitate for 5-10 minutes, drain, and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[1]

    • Wash the resin thoroughly with DMF (at least 5 times).[1]

  • Amino Acid Coupling (using HATU):

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq.) and HATU (3-5 eq.) in DMF.[1]

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to activate the solution.[1]

    • Immediately add the activated mixture to the deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours at room temperature.[1]

    • Optional: Monitor reaction completion with a Kaiser test; a negative result (yellow beads) indicates no free primary amines remain.[1][8]

    • Drain the coupling solution and wash the resin with DMF.[1]

  • Repeat this cycle for each amino acid in the sequence.

4. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[8]

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9] TIS acts as a scavenger to trap reactive cations generated during deprotection.[8]

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.[3][5]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[3][9]

  • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.[8][9]

ParameterReagent/ConditionEquivalents (relative to resin loading)Typical TimeReference
Resin Swelling DMF or DCMN/A30-60 min[1][8]
Fmoc Deprotection 20% Piperidine in DMFN/A2 x 10 min[1][3]
Amino Acid Activation Fmoc-AA-OH3-5 eq.5-10 min (pre-activation)[1]
HATU / HOBt3-5 eq.[1][3]
DIPEA / DIC6-10 eq.[1][3]
Coupling Reaction Activated Amino Acid3-5 eq.1-4 hours[1][3]
Final Cleavage TFA/TIS/H₂O (95:2.5:2.5)N/A2-3 hours[3][9]
Table 1: Summary of typical reagents and conditions for Fmoc-SPPS.
Boc/Bzl SPPS Strategy

The Boc/Benzyl strategy is the original SPPS method developed by Merrifield.[2] It employs a system of graduated acid lability. The temporary Nα-Boc protecting group is removed with a moderate acid like TFA, while the more stable benzyl-based side-chain protecting groups and the resin linkage are cleaved simultaneously in the final step with a very strong acid, such as liquid hydrogen fluoride (HF).[2][8]

The cyclical workflow involves Nα-Boc deprotection with TFA, neutralization of the resulting ammonium salt with a base like DIPEA, and coupling of the next Nα-Boc protected amino acid.[8]

ParameterReagent/ConditionTypical ConcentrationTypical TimeReference
Boc Deprotection TFA in DCM25-50%30 min[8][10]
Neutralization DIPEA in DCM5-10%2 x 2 min[6][8]
Coupling Boc-AA-OH, HBTU/HOBt, DIPEA2-4 eq. of each1-2 hours[8]
Final Cleavage Anhydrous HF with scavengersN/A1-2 hours at 0°C[8]
Table 2: Summary of typical reagents and conditions for Boc-SPPS.

Section 2: Solid-Phase PROTAC Synthesis

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[3] A PROTAC consists of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][9] Solid-phase synthesis is a powerful and efficient method for constructing PROTACs, as it simplifies purification and is amenable to the parallel synthesis required for generating PROTAC libraries.[3][11]

The synthesis involves immobilizing one of the components (either the E3 ligase ligand or the POI ligand) onto a solid support, followed by the sequential addition of the linker and the final ligand.[9][12]

PROTAC Mechanism of Action

PROTACs function catalytically by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[13] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle.[3]

PROTAC_MOA cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiq Ubiquitination Ternary->Ubiq Induces Ubiq->PROTAC PROTAC Recycled Proteasome 26S Proteasome Ubiq->Proteasome Targets for Degradation Degraded Degraded Protein Fragments Proteasome->Degraded Degrades

Diagram 2: PROTAC-mediated protein degradation pathway.
General Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC is a modular process that allows for the rapid generation of diverse libraries to explore structure-activity relationships.[3] Polyethylene glycol (PEG) linkers are often used to improve solubility and pharmacokinetic properties.[9][]

PROTAC_Synthesis_Workflow Resin 1. Start with Resin (e.g., Rink Amide) LoadE3 2. E3 Ligand Loading (e.g., Pomalidomide deriv.) Resin->LoadE3 Wash1 Wash LoadE3->Wash1 Linker 3. Linker Coupling (e.g., Fmoc-NH-PEG-COOH) Wash1->Linker Wash2 Wash Linker->Wash2 FmocDeprot 4. Fmoc Deprotection (20% Piperidine/DMF) Wash2->FmocDeprot Wash3 Wash FmocDeprot->Wash3 LoadPOI 5. POI Ligand Coupling (e.g., JQ1-COOH) Wash3->LoadPOI Wash4 Wash LoadPOI->Wash4 Cleave 6. Cleavage from Resin (TFA Cocktail) Wash4->Cleave Purify 7. Purification & Characterization (HPLC, LC-MS, NMR) Cleave->Purify

Diagram 3: General experimental workflow for solid-phase PROTAC synthesis.
Experimental Protocol: Solid-Phase Synthesis of a JQ1-PEG-Pomalidomide PROTAC

This protocol provides a representative method for synthesizing a PROTAC using Rink Amide resin, a pomalidomide-based E3 ligase ligand, a PEG linker, and a JQ1-based POI ligand.[3]

1. Resin Swelling and E3 Ligand Loading:

  • Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in DMF for 30 minutes in a synthesis vessel.[3]

  • If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF, DCM, and then DMF again.[3]

  • In a separate vial, dissolve a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.[3]

  • Add the solution to the resin and shake the mixture for 16 hours at room temperature.[3]

  • Drain the solution and wash the resin sequentially with DMF, DCM, and methanol (MeOH), then dry under vacuum.[3]

2. Linker and POI Ligand Coupling:

  • Linker Coupling:

    • Swell the pomalidomide-functionalized resin in DMF.

    • In a separate vial, dissolve an Fmoc-protected amino-PEG-acid linker (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.[3]

    • Add the solution to the resin and shake for 2 hours at room temperature. Wash the resin as in step 1.[3]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 20 minutes. Drain and wash the resin.[3]

  • POI Ligand Coupling:

    • In a separate vial, dissolve a JQ1 carboxylic acid derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.[3]

    • Add the solution to the resin and shake for 16 hours.[3]

    • Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.[3]

3. Cleavage and Purification:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[3][9]

  • Add the cocktail to the dried resin and shake for 2 hours at room temperature.[3]

  • Filter the resin to collect the filtrate.

  • Concentrate the filtrate and precipitate the crude PROTAC by adding cold diethyl ether.[3][9]

  • Centrifuge to collect the product.

  • Purify the crude PROTAC using preparative reverse-phase HPLC.[9]

Analysis StageParameterTypical ResultAnalytical MethodReference
Resin Loading E3 Ligand Loading0.3 - 0.7 mmol/gUV-Vis Spectroscopy[3]
Coupling Steps Coupling Efficiency>90-95%Kaiser Test[3]
Final Product Crude Purity70 - 90%Analytical HPLC[3]
Purified Yield10 - 35%Mass Measurement[3]
Final Purity>98%Analytical HPLC[3]
Table 3: Representative quantitative data for solid-phase PROTAC synthesis.

Section 3: Characterization of the Final Product

Following cleavage and purification, the identity and purity of the synthesized peptide or PROTAC must be confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique used to confirm the molecular weight of the final product and assess its purity. A small sample is analyzed on a C18 column using a water/acetonitrile gradient.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the molecule. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.[3]

By following these detailed protocols and leveraging the efficiency of solid-phase synthesis, researchers can rapidly produce high-purity peptides and PROTAC libraries, accelerating the discovery and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common issues encountered during the synthesis of Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem IDIssuePotential CausesRecommended Actions
LY-01 Low to No Product Formation 1. Inactive Reagents: Benzyl chloroformate can degrade upon exposure to moisture. 4-(Aminomethyl)piperidine can absorb atmospheric CO2. 2. Inadequate Base: Insufficient or inappropriate base to neutralize the HCl byproduct, leading to protonation of the starting amine. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Reagent Quality Check: Use a fresh bottle of benzyl chloroformate or purify it before use. Ensure the 4-(aminomethyl)piperidine is properly stored and handled. 2. Optimize Base: Use at least 2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is added before the benzyl chloroformate. 3. Temperature Control: While the reaction is often started at 0°C to control the initial exotherm, allowing it to slowly warm to room temperature can drive the reaction to completion.
LY-02 Formation of Multiple Products (low yield of desired product) 1. Di-acylation: Reaction of benzyl chloroformate with both the primary amine and the secondary amine of the piperidine ring.[1] 2. Over-alkylation: N-benzylation of the piperidine nitrogen.[1] 3. Formation of Urea Byproducts: Reaction of the carbamate with another amine molecule.1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 4-(aminomethyl)piperidine relative to benzyl chloroformate to minimize di-acylation. 2. Slow Addition: Add the benzyl chloroformate dropwise at 0°C to maintain a low concentration and favor reaction at the more nucleophilic primary amine. 3. Purification: Utilize column chromatography to separate the desired product from byproducts. A gradient elution from a non-polar to a polar solvent system is often effective.
PU-01 Difficulty in Product Isolation/Purification 1. Product is too soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution of impurities during column chromatography. 1. pH Adjustment: After the reaction, adjust the pH of the aqueous phase to >10 with a suitable base (e.g., NaOH) to ensure the product is in its free base form, which is more soluble in organic solvents. 2. Brine Wash: Wash the organic layer with brine to break emulsions. 3. Optimize Chromatography: Try a different solvent system for chromatography. A small amount of a basic modifier (e.g., triethylamine) in the eluent can improve peak shape and separation.
SF-01 Low Yield After Hydrochloride Salt Formation 1. Product loss during precipitation/crystallization. 2. Incomplete precipitation. 3. Formation of an oil instead of a solid. 1. Solvent Choice: Use a solvent system where the free base is soluble, but the hydrochloride salt is insoluble (e.g., isopropanol, ethyl acetate, or a mixture with diethyl ether). 2. Controlled Precipitation: Add the HCl solution slowly with vigorous stirring. Cooling the mixture can aid precipitation. 3. Trituration: If an oil forms, try triturating with a non-polar solvent like hexane or pentane to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The most critical factor is the selective reaction of benzyl chloroformate with the primary amine of 4-(aminomethyl)piperidine while avoiding reaction at the secondary piperidine nitrogen. This is best achieved by the slow, dropwise addition of benzyl chloroformate to a cooled solution of the amine and a suitable base.

Q2: Which base should I use and in what quantity?

A2: A non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[2] You should use at least two equivalents of the base: one to neutralize the HCl byproduct of the reaction and one to ensure the starting amine remains deprotonated and nucleophilic.

Q3: My reaction is complete, but I am struggling to extract the product from the aqueous layer. What can I do?

A3: The product, in its protonated form, will have significant water solubility. Before extraction with an organic solvent, ensure that the aqueous layer is made basic (pH > 10) with an inorganic base like sodium hydroxide or potassium carbonate. This will deprotonate the piperidine nitrogen, making the product less water-soluble and more readily extracted into solvents like dichloromethane or ethyl acetate.

Q4: I see a significant amount of a non-polar byproduct in my TLC analysis. What could it be?

A4: A common non-polar byproduct is the di-Cbz protected compound, where both the primary amino group and the secondary piperidine nitrogen have reacted with benzyl chloroformate. To minimize this, use a slight excess of the 4-(aminomethyl)piperidine starting material and add the benzyl chloroformate slowly at a low temperature.

Q5: How do I prepare the final hydrochloride salt?

A5: After purifying the free base, dissolve it in a suitable solvent like isopropanol or ethyl acetate. Then, add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in dioxane or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution and can be collected by filtration.

Experimental Protocols

Protocol 1: Synthesis of Benzyl (piperidin-4-ylmethyl)carbamate
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-(aminomethyl)piperidine (1.0 eq) and dichloromethane (DCM, 10 mL per 1 g of amine).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (2.2 eq) to the stirred solution.

  • Reaction:

    • Dissolve benzyl chloroformate (1.05 eq) in DCM (2 mL per 1 g).

    • Add the benzyl chloroformate solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

Protocol 2: Formation of this compound
  • Salt Formation:

    • Dissolve the purified Benzyl (piperidin-4-ylmethyl)carbamate in a minimal amount of isopropanol.

    • To this solution, add a 2M solution of HCl in isopropanol dropwise with vigorous stirring until the pH is acidic (check with pH paper).

  • Isolation:

    • A white precipitate should form. Continue stirring for 30 minutes at room temperature.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold isopropanol and then with diethyl ether.

    • Dry the solid under vacuum to yield the final hydrochloride salt.

Data Presentation

The following table summarizes the effect of different bases and reaction times on the yield of Benzyl (piperidin-4-ylmethyl)carbamate.

EntryBase (equivalents)Reaction Time (h)Temperature (°C)Yield (%)
1Triethylamine (2.2)30 to RT85
2DIPEA (2.2)30 to RT82
3Pyridine (2.2)30 to RT65
4K2CO3 (2.2)6RT55
5Triethylamine (1.1)30 to RT45

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_salt_formation Salt Formation cluster_final_product Final Product 4-aminomethylpiperidine 4-aminomethylpiperidine Reaction_Vessel DCM, TEA 0°C to RT 4-aminomethylpiperidine->Reaction_Vessel Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Reaction_Vessel Free_Base Benzyl (piperidin-4-ylmethyl)carbamate (Free Base) Reaction_Vessel->Free_Base Workup & Purification Salt_Reaction HCl in Isopropanol Free_Base->Salt_Reaction Final_Product Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride Salt_Reaction->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Benzyl Chloroformate, Amine) Start->Check_Reagents Check_Base Review Base Stoichiometry and Type Start->Check_Base Check_Temp Evaluate Reaction Temperature Profile Start->Check_Temp Analyze_Byproducts Analyze Byproducts by TLC/LC-MS Start->Analyze_Byproducts End Yield Improved Check_Reagents->End Check_Base->End Check_Temp->End Diacylation Di-acylation Product Detected? Analyze_Byproducts->Diacylation Optimize_Addition Optimize Slow Addition of Benzyl Chloroformate Diacylation->Optimize_Addition Yes Improve_Purification Optimize Purification (Chromatography) Diacylation->Improve_Purification No Optimize_Addition->End Improve_Workup Improve Workup (pH adjustment) Improve_Workup->End Improve_Purification->End

Caption: Troubleshooting workflow for low yield in the synthesis.

Logical_Relationships cluster_params Key Parameters Yield High Yield Purity High Purity Yield->Purity Reagent_Quality High Reagent Quality Reagent_Quality->Yield Base Sufficient Non-Nucleophilic Base (>=2 eq) Base->Yield Slow_Addition Slow Reagent Addition Slow_Addition->Yield Slow_Addition->Purity Low_Temp Controlled Low Temperature (0°C) Low_Temp->Purity Proper_Workup Proper Workup (pH > 10) Proper_Workup->Yield

References

Technical Support Center: Purification of Piperidine-Containing Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperidine-containing intermediates.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine intermediate has a yellow tint. What is the cause and how can I remove it?

A: A yellow discoloration in piperidine-containing intermediates is typically caused by oxidation products.[1] While this may not impact all downstream applications, purification is recommended for high-purity requirements.

  • Troubleshooting:

    • Purification Method: Distillation is often the most effective method for removing colored impurities and other byproducts.[1]

    • Preventative Measures: Store purified piperidine intermediates under an inert atmosphere, such as nitrogen or argon, and protect them from light and heat to minimize oxidation.

Q2: I am struggling to separate my piperidine intermediate from a pyridine-based impurity by distillation. Why is this happening?

A: Complete separation of piperidine from pyridine by simple fractional distillation is challenging because they can form a constant boiling azeotropic mixture.[1][2] This azeotrope typically contains about 92% piperidine and 8% pyridine and boils at approximately 106.1°C at atmospheric pressure.

  • Troubleshooting:

    • Azeotropic Distillation: The addition of an entrainer, such as water or a non-aromatic hydrocarbon, can alter the relative volatilities and facilitate separation.[2]

    • Salt Formation: A highly effective method involves selectively reacting the more basic piperidine with CO2 to form a solid piperidine carbonate, which can be filtered off, leaving the less basic pyridine in the solution. The piperidine can then be liberated from the salt by treatment with a strong base.[1]

Q3: During recrystallization, my piperidine derivative "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can be caused by a high concentration of impurities or if the solution is cooled too rapidly.

  • Troubleshooting:

    • Slower Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath.

    • Solvent System: Re-evaluate your solvent system. A solvent/anti-solvent recrystallization might be more effective. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is sparingly soluble) to induce crystallization.

    • Induce Crystallization: Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes provide a surface for crystal nucleation.

Q4: My yield is significantly lower than expected after column chromatography. What are the possible reasons?

A: Low recovery from column chromatography can be due to the basic nature of piperidine intermediates interacting strongly with the acidic silica gel.

  • Troubleshooting:

    • Deactivate Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize the acidic silanol groups.

    • Alternative Stationary Phase: Consider using a more basic stationary phase like alumina.

    • Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to reduce tailing and improve elution.

Troubleshooting Guides

Issue 1: Tailing Peaks in Column Chromatography

Symptom: During purification by column chromatography on silica gel, the peak corresponding to the piperidine-containing intermediate is broad and asymmetrical (tails).

Cause: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and peak shape.

Solutions:

  • Mobile Phase Modification: Add a basic modifier to the eluent to compete with the piperidine for binding to the silica gel. Common modifiers include:

    • Triethylamine (0.1-1%)

    • Ammonia (often used as a saturated solution in methanol, which is then added to the eluent)

  • Use of Neutral or Basic Stationary Phase:

    • Alumina (basic or neutral): This is a good alternative to silica gel for the purification of basic compounds.

    • Treated Silica: Use commercially available deactivated silica gel or prepare it by treating standard silica gel with a basic solution.

Issue 2: Incomplete Removal of Starting Materials or Byproducts

Symptom: Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of unreacted starting materials or reaction byproducts.

Cause: The chosen purification method may not be optimal for separating impurities with similar physicochemical properties to the desired product.

Solutions:

  • Orthogonal Purification Methods: Employ a second purification technique that relies on a different separation principle.

    • If you initially used chromatography, consider recrystallization or acid-base extraction.

    • If recrystallization was insufficient, column chromatography might provide better separation.

  • Optimize Existing Method:

    • Chromatography: Adjust the solvent system polarity, try a different stationary phase, or use a gradient elution.

    • Recrystallization: Experiment with different solvent systems (single-solvent or solvent/anti-solvent).

  • Acid-Base Extraction: This is a powerful technique for separating basic piperidine intermediates from neutral or acidic impurities. The piperidine compound is extracted into an acidic aqueous phase as its salt, leaving neutral impurities in the organic phase. The aqueous phase is then basified, and the free piperidine is extracted back into an organic solvent.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical 4-Arylpiperidine Intermediate

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Single-Solvent Recrystallization (Ethanol)859570Some loss due to solubility in the mother liquor.
Solvent/Anti-Solvent Recrystallization (DCM/Hexane)859885Higher recovery compared to single-solvent method.
Column Chromatography (Silica Gel with 1% Et3N in Hexane/EtOAc)85>9975Effective for removing closely related impurities.
Acid-Base Extraction859790Excellent for removing non-basic impurities.

Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific compound, impurities, and experimental conditions.

Table 2: Purity of Piperidine Obtained by Different Methods for Pyridine Removal

Purification MethodInitial Pyridine Content (%)Final Pyridine Content (%)Reported Purity (%)Reference
Azeotropic Distillation with Water>5<2.797.3[3]
Salt Formation with CO28<0.199.9[3]

Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol is effective for separating a basic piperidine intermediate from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer (e.g., in an ice bath) and slowly add a concentrated base (e.g., 10M NaOH) until the pH is >10.

  • Re-extraction: Extract the deprotonated (neutral) piperidine product back into an organic solvent (e.g., dichloromethane) by performing several extractions.

  • Drying and Concentration: Combine the organic extracts, dry the solution over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Single-Solvent Recrystallization

This method is suitable for purifying solid piperidine derivatives.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile). A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to just achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow start Crude Piperidine Intermediate impurity_analysis Analyze Impurities (TLC, LC-MS, NMR) start->impurity_analysis decision Select Purification Method impurity_analysis->decision recrystallization Recrystallization decision->recrystallization Solid & Crystalline chromatography Column Chromatography decision->chromatography Complex Mixture / Similar Polarity acid_base Acid-Base Extraction decision->acid_base Basic Product with Neutral/Acidic Impurities distillation Distillation decision->distillation Liquid & Thermally Stable purity_check Check Purity recrystallization->purity_check chromatography->purity_check acid_base->purity_check distillation->purity_check end Pure Product purity_check->end Purity > 98% troubleshoot Troubleshoot purity_check->troubleshoot Purity < 98% troubleshoot->decision

Caption: A decision-making workflow for selecting a suitable purification method.

Troubleshooting_Chromatography start Low Yield / Tailing Peaks in Column Chromatography cause Cause: Strong interaction of basic piperidine with acidic silica gel start->cause solution1 Add Basic Modifier to Eluent (e.g., 1% Triethylamine) cause->solution1 solution2 Use Alternative Stationary Phase (e.g., Alumina) cause->solution2 solution3 Deactivate Silica Gel (Pre-treat with base) cause->solution3 outcome Improved Peak Shape & Higher Recovery solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting guide for common issues in column chromatography.

References

Technical Support Center: Enhancing the Metabolic Stability of Carbamate Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the metabolic stability of carbamate linkers in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a carbamate linker shows good initial degradation of the target protein, but the effect is short-lived. What is the likely cause?

A1: A short duration of action for a PROTAC is often indicative of poor metabolic stability. The carbamate linker, while synthetically accessible, can be susceptible to enzymatic degradation, primarily through hydrolysis by esterases or oxidation by cytochrome P450 (CYP) enzymes.[1][2] This breakdown of the PROTAC molecule reduces its effective concentration over time, leading to a transient degradation effect. The linker is frequently identified as the most metabolically vulnerable component of a PROTAC.[1][3][]

Q2: What are the primary metabolic pathways that degrade carbamate linkers in PROTACs?

A2: The main metabolic liabilities for carbamate linkers include:

  • Hydrolysis: Carboxylesterases can hydrolyze the carbamate bond, cleaving the PROTAC into its constituent warhead, linker fragments, and E3 ligase ligand. The stability of the carbamate bond to hydrolysis can be influenced by the nature of the substituents on the nitrogen and oxygen atoms.[5][6][7]

  • Oxidation: Cytochrome P450 enzymes, particularly CYP3A4, can mediate oxidative degradation.[2][8] Common oxidative reactions include N-dealkylation and oxidation at carbons adjacent to heteroatoms within the linker.[2][3]

Q3: How can I improve the metabolic stability of my carbamate-containing PROTAC?

A3: Several strategies can be employed to enhance the metabolic stability of carbamate linkers:

  • Introduce Steric Hindrance: Flanking the carbamate moiety with bulky groups can shield it from enzymatic attack.

  • Incorporate Rigid Moieties: Replacing flexible alkyl chains with rigid structures like piperazine, piperidine, or triazole rings can improve metabolic stability by constraining the linker's conformation.[3][9][10][11]

  • Modify Substituents: The stability of a carbamate is dependent on its substitution pattern. A general trend for decreased metabolic lability (increased stability) is as follows: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ ~ Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl ~ Alkyl-OCO-NHAcyl >> Alkyl-OCO-NH₂ > Cyclic carbamates.[6][7][12]

  • Bioisosteric Replacement: In some cases, replacing the carbamate group with a more stable bioisostere, such as an amide or a reverse amide, may be a viable option, although this will change the linker's chemical properties.

Q4: Will modifying the carbamate linker to improve stability affect other properties of my PROTAC?

A4: Yes, linker modifications can significantly impact other critical properties of a PROTAC.[13] Enhancing metabolic stability by increasing rigidity or lipophilicity might decrease aqueous solubility. Conversely, incorporating polar groups to improve solubility could potentially create new metabolic soft spots or affect cell permeability. It is crucial to consider this multi-parameter optimization challenge during the design phase.[9][13]

Troubleshooting Guide

Problem: High clearance and low exposure of my carbamate-linker PROTAC in pharmacokinetic (PK) studies.

This is a classic sign of poor metabolic stability. The following workflow can help diagnose and address the issue.

A High In Vivo Clearance Observed B Step 1: In Vitro Metabolic Stability Assessment A->B C Incubate PROTAC with Liver Microsomes or Hepatocytes B->C D Analyze Parent PROTAC Depletion over Time via LC-MS/MS C->D E Determine In Vitro Half-life (t1/2) D->E F Is t1/2 short? E->F G Step 2: Metabolite Identification F->G Yes O Consider alternative linker chemistries or attachment points F->O No H Analyze Incubations with High-Resolution Mass Spectrometry G->H I Identify Structures of Major Metabolites H->I J Is the carbamate linker the primary site of metabolism? I->J K Step 3: Rational PROTAC Redesign J->K Yes J->O No L Implement Strategies to Block Metabolism (e.g., add steric bulk, use rigid linkers) K->L M Synthesize and Test New Analogs L->M N Re-evaluate In Vitro Stability and In Vivo PK M->N

Caption: Troubleshooting workflow for poor in vivo stability.

Quantitative Data Summary

The following tables summarize how modifications to the linker can impact the metabolic stability of PROTACs.

Table 1: Impact of Linker Rigidity on PROTAC Metabolic Stability

PROTAC VariantLinker TypeKey Structural MoietyIn Vitro Half-life (t1/2, min) in Human Liver MicrosomesReference
PROTAC AFlexibleAlkyl Chain18.2[]
PROTAC BFlexiblePEG8.4[3]
PROTAC CRigidPiperazine> 240[3]
PROTAC DRigidTriazole> 240[3]

Table 2: Effect of Carbamate Substitution on Metabolic Lability

Carbamate Structure (R¹-O-CO-NR²R³)General ClassRelative Metabolic Lability
Aryl-O-CO-NH-AlkylAryl, N-mono-alkylVery High
Alkyl-O-CO-NH-AlkylAlkyl, N-mono-alkylHigh
Alkyl-O-CO-N(Alkyl)₂Alkyl, N,N-di-alkylModerate
Alkyl-O-CO-NH-ArylAlkyl, N-arylLow
-[CH₂]n-O-CO-NH-[CH₂]m-Cyclic CarbamateVery Low

Data compiled from qualitative structure-metabolism relationships.[6][7][12]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance of a PROTAC by assessing its rate of disappearance when incubated with HLM.

Materials:

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for quenching and sample preparation)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare a working solution of the test PROTAC by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM final concentration).

  • In a 96-well plate, add HLM to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.

  • Pre-incubate the HLM mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the remaining concentration of the parent PROTAC in each sample using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) by plotting the natural log of the percentage of remaining PROTAC against time.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare PROTAC Working Solution C Pre-incubate HLM at 37°C A->C B Prepare HLM Suspension B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C with Shaking D->E F Quench Reaction at Time Points E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate Half-life (t1/2) H->I

Caption: Workflow for in vitro metabolic stability assay.

Protocol 2: Metabolite Identification Study

Objective: To identify the structure of metabolites formed after incubation with a metabolically active system.

Methodology:

  • Follow the procedure for the metabolic stability assay (Protocol 1), but use a higher concentration of the PROTAC (e.g., 10-20 µM) and a longer final time point (e.g., 120 minutes) to ensure sufficient metabolite formation.

  • After quenching and centrifugation, analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Compare the chromatograms of the t=0 sample with the incubated samples to identify new peaks corresponding to metabolites.

  • Analyze the mass spectra and fragmentation patterns of the potential metabolites to elucidate their structures. This will reveal the "soft spots" in the PROTAC molecule, such as the carbamate linker, that are susceptible to metabolic modification.[3]

References

How to avoid symmetric urea byproduct in carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbamate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of symmetric urea byproducts during carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of symmetric urea byproduct formation during carbamate synthesis?

A1: The formation of a symmetric urea byproduct typically occurs through the reaction of an isocyanate intermediate with a starting amine or its equivalent. During many carbamate synthesis procedures, an isocyanate is generated in situ. If this reactive intermediate is not immediately and efficiently trapped by the desired nucleophile (e.g., an alcohol to form the carbamate), it can react with an available amine molecule (often the starting material or another amine present in the reaction mixture) to form a stable, and often undesired, symmetric urea.

Q2: How does water in the reaction mixture contribute to symmetric urea formation?

A2: Water can react with the isocyanate intermediate to form a carbamic acid, which is unstable and readily decarboxylates to yield a primary amine. This newly formed amine can then react with another molecule of the isocyanate, leading to the formation of a symmetric urea.[1] Therefore, maintaining anhydrous reaction conditions is critical.

Q3: Are there specific reagents that are more prone to forming urea byproducts?

A3: Reactions that generate highly reactive, unhindered isocyanates in the presence of excess amine starting material are particularly susceptible. For example, the direct synthesis of unsymmetrical ureas from an amine and an in situ generated isocyanate can be challenging, sometimes resulting in the formation of the symmetrical urea as an undesired byproduct.[2]

Q4: Can the choice of protecting group on my amine influence urea formation?

A4: Absolutely. Using a protecting group for the amine functionality is a primary strategy to prevent it from reacting to form ureas. Carbamate protecting groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethoxycarbonyl) are specifically designed to decrease the nucleophilicity of the amine nitrogen, thus preventing it from reacting with isocyanates or other electrophiles.[3][4][5] The choice of protecting group is critical and should be orthogonal to other reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Experimental Protocol
High levels of symmetric urea byproduct detected. 1. Reaction of isocyanate with starting amine: The generated isocyanate is reacting with the amine starting material before reacting with the desired nucleophile. 2. Presence of water: Moisture in the reaction leads to the hydrolysis of the isocyanate to an amine, which then reacts to form the urea.1. Control the stoichiometry and addition rate: Add the amine slowly to the reaction mixture containing the isocyanate precursor or vice-versa. Consider using the amine as the limiting reagent. 2. Use a protecting group: Protect the amine with a suitable group like Boc or Cbz to prevent its reaction.[3][4] 3. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Protocol 1: Slow Addition of Amine 1. Dissolve the isocyanate precursor (e.g., a chloroformate) in a dry, aprotic solvent under an inert atmosphere. 2. Cool the solution to 0 °C. 3. Slowly add a solution of the amine and a non-nucleophilic base (e.g., triethylamine) dropwise over a period of 30-60 minutes. 4. Monitor the reaction by TLC or LC-MS to check for the consumption of the starting material and the formation of the desired carbamate versus the urea byproduct.
Formation of unsymmetrical urea instead of the desired carbamate. The isocyanate intermediate is reacting with an amine nucleophile instead of the intended alcohol nucleophile.1. Increase the concentration of the alcohol: Use the alcohol as the solvent or in large excess. 2. Choose a more nucleophilic alcohol: A primary alcohol will react faster with the isocyanate than a sterically hindered secondary or tertiary alcohol. 3. Use a catalyst for carbamate formation: Certain catalysts can selectively promote the reaction of the isocyanate with the alcohol.Protocol 2: Carbamate Synthesis Using an Alcohol in Excess 1. Dissolve the amine in the desired alcohol (if the alcohol is a liquid and a suitable solvent). 2. Slowly add the isocyanate or a reagent that generates it in situ (e.g., triphosgene with a base) to the alcohol solution at 0 °C. 3. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
Difficulty in synthesizing unsymmetrical ureas without symmetric urea contamination. The isocyanate generated from the first amine reacts with itself or the starting amine before the second, different amine is added.1. Use a two-step, one-pot procedure: Generate the isocyanate in situ from a protected amine (e.g., a Boc-protected amine) and then add the second amine to trap the isocyanate.[6] 2. Utilize alternative reagents: Employ reagents like isopropenyl carbamates, which react cleanly and irreversibly with amines to form unsymmetrical ureas without the formation of symmetrical side products.[7]Protocol 3: Two-Step, One-Pot Unsymmetrical Urea Synthesis from a Boc-Amine [6] 1. Dissolve the N-Boc protected amine in a dry solvent (e.g., THF). 2. Add a suitable base (e.g., t-BuOLi) and heat the mixture to generate the isocyanate in situ.[6] 3. After confirming the formation of the isocyanate (e.g., by IR spectroscopy showing a peak around 2250-2275 cm⁻¹), cool the reaction and add the second amine. 4. Stir until the reaction is complete.
Summary of Strategies to Minimize Symmetric Urea Byproduct
Strategy Principle Yield of Desired Product Yield of Symmetric Urea
Use of Amine Protecting Groups (e.g., Boc, Cbz) Decreases the nucleophilicity of the amine, preventing it from reacting with the isocyanate intermediate.[3][4]HighLow to None
In situ Trapping of Isocyanate The isocyanate is generated slowly in the presence of the desired nucleophile, ensuring it reacts preferentially to form the desired product.Generally HighLow
Anhydrous Reaction Conditions Prevents the hydrolysis of the isocyanate to an amine, which would then form a symmetric urea.[1]HighLow
Use of Isopropenyl Carbamates Reacts cleanly and irreversibly with amines to form unsymmetrical ureas.[7]HighNot Reported as a significant byproduct
Non-Isocyanate Routes (e.g., from CO2) Avoids the isocyanate intermediate altogether.[2]VariableNot Formed via this pathway

Visualizing Reaction Pathways and Troubleshooting

To better understand the competing reactions, the following diagrams illustrate the pathways leading to the desired carbamate versus the undesired symmetric urea byproduct, and a workflow for troubleshooting this issue.

G cluster_0 Reaction Pathways Amine R-NH2 (Amine) Isocyanate_Precursor Isocyanate Precursor (e.g., Phosgene, CDI) Isocyanate R-N=C=O (Isocyanate Intermediate) Isocyanate_Precursor->Isocyanate + Amine Carbamate R-NH-CO-OR' (Desired Carbamate) Isocyanate->Carbamate + R'-OH (Desired Path) Symmetric_Urea R-NH-CO-NH-R (Symmetric Urea Byproduct) Isocyanate->Symmetric_Urea + R-NH2 (Side Reaction) Alcohol R'-OH (Alcohol) G cluster_1 Troubleshooting Workflow Start Symmetric Urea Byproduct Detected Check_Water Check for Water Contamination? Start->Check_Water Dry_Reagents Thoroughly Dry Solvents & Reagents Check_Water->Dry_Reagents Yes Check_Stoichiometry Is Amine in Excess or Added too Quickly? Check_Water->Check_Stoichiometry No Dry_Reagents->Check_Stoichiometry Slow_Addition Use Slow Addition of Amine Check_Stoichiometry->Slow_Addition Yes Protect_Amine Consider Amine Protection (e.g., Boc, Cbz) Check_Stoichiometry->Protect_Amine No Success Problem Resolved Slow_Addition->Success Alternative_Route Consider Alternative Synthesis Route (e.g., non-isocyanate method) Protect_Amine->Alternative_Route If still problematic Protect_Amine->Success Alternative_Route->Success

References

Addressing racemization in the synthesis of chiral piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Addressing Racematization

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the synthesis of chiral piperidine derivatives, with a focus on preventing and identifying racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral piperidine synthesis?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, known as a racemate.[1][2] This is a significant problem in pharmaceutical development because different enantiomers of a drug can have vastly different biological activities. One enantiomer might be therapeutically effective, while the other could be inactive or even cause harmful side effects.[3] The piperidine scaffold is a common feature in many pharmaceuticals, making the control of its stereochemistry essential.[4][5][6]

Q2: Which steps in my synthetic route are most susceptible to racemization?

A2: Racemization can occur at various stages, but it is most common under the following conditions:

  • Deprotonation/Alkylation Alpha to a Substituent: When a proton on the chiral carbon is removed to form a planar enolate or a similar intermediate, the stereocenter is temporarily destroyed. Re-protonation or alkylation can then occur from either face, leading to a racemic mixture.[7]

  • N-Deprotection: Certain N-protecting groups, when removed under harsh acidic or basic conditions, can promote racemization. For example, prolonged exposure to basic conditions like piperidine for Fmoc-deprotection or strong acids for Boc-deprotection can sometimes lead to epimerization.[8][9]

  • Reactions Involving Iminium Ion Intermediates: The formation of a planar iminium ion can lead to the loss of stereochemical information at the alpha-carbon.[10][11]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[2]

Q3: How can I detect and quantify racemization in my product?

A3: The most reliable method for determining the enantiomeric excess (e.e.) of your chiral piperidine derivative is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .[12][13]

  • Method Development: A variety of chiral stationary phases are available (e.g., Chiralpak, Chiralcel). Method development will be necessary to find the right column and mobile phase to achieve separation of your enantiomers.[12][13]

  • Derivatization: For compounds lacking a UV chromophore, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride can be employed.[12][14]

Troubleshooting Common Racemization Scenarios

Scenario 1: I'm observing significant racemization after an α-alkylation step on my N-protected piperidine.

  • Problem: The base used for deprotonation is likely causing racemization by forming a stable, planar enolate.

  • Troubleshooting Steps & Solutions:

    • Choice of Base: Strong, non-coordinating bases at low temperatures are often preferred. The choice of base can significantly impact the stereochemical outcome.

    • Temperature Control: Perform the deprotonation and alkylation at the lowest possible temperature (e.g., -78 °C) to minimize the lifetime of the enolate intermediate.

    • Solvent Effects: The polarity of the solvent can influence the stability of the enolate. A solvent screen may be necessary to find optimal conditions.

Scenario 2: My enantiomeric excess drops after removing the N-Boc protecting group with strong acid.

  • Problem: While less common than base-catalyzed racemization, prolonged exposure to strong acids can sometimes cause epimerization, especially if the piperidine ring is substituted with electron-withdrawing groups.[9]

  • Troubleshooting Steps & Solutions:

    • Milder Conditions: Use the mildest acidic conditions possible for the shortest duration required for complete deprotection.

    • Alternative Protecting Groups: Consider a protecting group that can be removed under neutral or milder conditions, such as a Cbz (benzyloxycarbonyl) group, which can be removed by hydrogenolysis.

Scenario 3: I am synthesizing a 3-substituted piperidine and losing stereochemical purity.

  • Problem: The synthesis of chiral 3-substituted piperidines can be challenging.[4][5] Racemization can occur if the synthetic route involves intermediates that can equilibrate.

  • Troubleshooting Steps & Solutions:

    • Alternative Synthetic Routes: Explore synthetic strategies that establish the stereocenter late in the synthesis or that avoid intermediates prone to racemization. Catalytic enantioselective methods are becoming increasingly available.[5][6][15]

    • Starting Material Chirality: Consider starting from a chiral pool material, such as L-glutamic acid, to introduce the desired stereochemistry.[16]

Data Presentation: Impact of Reaction Conditions on Racemization

Table 1: Effect of Base and Solvent on the Enantiomeric Excess (e.e.) of an α-Alkylated Piperidine Derivative (Hypothetical Data)

EntryBaseSolventTemperature (°C)e.e. (%)
1LDATHF-7895
2LDATHF-2070
3n-BuLiHexane/TMEDA-7892
4KHMDSToluene-7896
5NaHDMF045

This table illustrates how the choice of base, solvent, and temperature can significantly impact the stereochemical outcome of an alkylation reaction.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This is a general guideline and will require optimization for your specific compound.

  • Sample Preparation: Prepare a stock solution of your purified piperidine derivative at approximately 1 mg/mL in the mobile phase. If derivatization is necessary, follow a validated protocol.[14]

  • Column Selection: Choose a suitable chiral column (e.g., Chiralpak AD-H, Chiralpak IC3).[12][13]

  • Mobile Phase: A common mobile phase for chiral separations is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), sometimes with a small amount of an amine modifier like diethylamine.[12]

  • Instrumentation Setup:

    • Flow Rate: 0.5 - 1.0 mL/min.[12]

    • Column Temperature: 25 - 40 °C.

    • Detection: UV detector set to an appropriate wavelength for your compound or its derivative.[12]

  • Analysis: Inject a small volume (e.g., 5-10 µL) of your sample. The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas.

Visualizations

RacemizationMechanism cluster_Chiral Chiral Piperidine cluster_Planar Achiral Intermediate cluster_Racemic Racemic Mixture Chiral Chiral Piperidine (R-enantiomer) Planar Planar Enolate/ Iminium Ion Chiral->Planar - H+ (Base) R_Enantiomer R-enantiomer Planar->R_Enantiomer + H+ (Protonation from one face) S_Enantiomer S-enantiomer Planar->S_Enantiomer + H+ (Protonation from opposite face)

Caption: Mechanism of base-catalyzed racemization via a planar intermediate.

TroubleshootingWorkflow Start Racemization Observed (Low e.e. by Chiral HPLC) IdentifyStep Identify the synthetic step with loss of e.e. Start->IdentifyStep IsBase Is it a base-mediated reaction (e.g., alkylation)? IdentifyStep->IsBase IsAcid Is it an acid-mediated reaction (e.g., deprotection)? IsBase->IsAcid No OptimizeBase Optimize Base/Solvent: - Lower Temperature - Weaker/Hindered Base - Aprotic Solvent IsBase->OptimizeBase Yes OptimizeAcid Optimize Acidic Conditions: - Milder Acid - Shorter Reaction Time - Lower Temperature IsAcid->OptimizeAcid Yes Recheck Re-analyze e.e. by Chiral HPLC IsAcid->Recheck No OptimizeBase->Recheck OptimizeAcid->Recheck

Caption: A workflow for troubleshooting racemization in piperidine synthesis.

References

Technical Support Center: Enhancing PROTAC Cell Permeability with Rigid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of Proteolysis-Targeting Chimeras (PROTACs) using rigid linkers.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PROTACs?

A1: PROTACs often exhibit poor cell permeability due to their inherent physicochemical properties. Most PROTACs are large molecules with a high molecular weight (typically >800 Da) and a large polar surface area (PSA).[1] These characteristics place them in a chemical space "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small-molecule drugs.[2][3][4] The large size and polarity of PROTACs hinder their ability to passively diffuse across the lipophilic cell membrane to reach their intracellular targets.[1]

Q2: How can rigid linkers improve the cell permeability of PROTACs?

A2: Rigid linkers can improve PROTAC cell permeability through several mechanisms:

  • Conformational Control: Rigid linkers, which may incorporate structures like piperazine, piperidine, or aromatic rings, restrict the conformational freedom of the PROTAC molecule.[5][6] This can pre-organize the PROTAC into a "bioactive conformation" that is more favorable for cell permeability.[6][7]

  • Reduced Polar Surface Area: By adopting a more folded and compact conformation, rigid linkers can help to shield the polar regions of the PROTAC molecule, reducing its solvent-accessible 3D polar surface area (SA 3D PSA).[8][9] A lower SA 3D PSA is correlated with higher cell permeability.[8][9] This is sometimes referred to as the "chameleon effect," where the molecule adapts to the nonpolar environment of the cell membrane.[5]

  • Improved Physicochemical Properties: Incorporating rigid cyclic structures can lead to improved metabolic stability and overall pharmacokinetic properties.[6][10]

Q3: What are the potential drawbacks of using rigid linkers?

A3: While beneficial, rigid linkers can also present challenges:

  • Impaired Ternary Complex Formation: The reduced flexibility of a rigid linker might hinder the formation of a productive ternary complex between the target protein and the E3 ligase if the geometry is not optimal.[7][10]

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more synthetically challenging compared to those with flexible linkers like PEG or alkyl chains.[6][10]

  • Reduced Degradation Potency: In some cases, increasing linker rigidity has led to impaired degradation potency, suggesting that a certain degree of flexibility is necessary for optimal activity.[11]

Q4: What is the "hook effect" and how does linker design relate to it?

A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[1][7] While not a direct measure of permeability, poor cell permeability can make it difficult to achieve the optimal intracellular concentration for effective degradation, potentially exacerbating the hook effect.[1] A well-designed rigid linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.[7]

Troubleshooting Guides

Issue 1: My PROTAC with a rigid linker shows potent biochemical activity but low efficacy in cell-based assays.

This is a common issue that often points to poor cell permeability.

  • Possible Cause 1: High Polar Surface Area.

    • Troubleshooting Step:

      • In Silico Analysis: Calculate the 3D polar surface area (PSA) of the PROTAC in its likely conformations. Molecular dynamics simulations can provide insights into the conformational ensembles and their corresponding PSAs.[8]

      • Linker Modification: If the 3D PSA is high, consider redesigning the linker to promote intramolecular hydrogen bonding or other interactions that encourage a more folded, less polar conformation.[12][13] Replacing polar functional groups with less polar isosteres within the linker can also be beneficial.

  • Possible Cause 2: Efflux Pump Substrate.

    • Troubleshooting Step:

      • Caco-2 Bidirectional Assay: Perform a Caco-2 permeability assay measuring both apical to basolateral (A-B) and basolateral to apical (B-A) transport. A high efflux ratio (B-A / A-B > 2) indicates that the PROTAC is a substrate for efflux pumps.[14]

      • Structural Modification: Modify the PROTAC structure to reduce its affinity for efflux transporters. This can be a challenging trial-and-error process.

Issue 2: My rigid linker PROTAC has poor aqueous solubility.

Poor solubility can limit the effective concentration of the PROTAC available for cell penetration.

  • Possible Cause: High Lipophilicity.

    • Troubleshooting Step:

      • Measure LogD: Experimentally determine the LogD at physiological pH (7.4).

      • Introduce Polar Groups: If the LogD is too high, consider introducing polar functional groups into the linker. However, this must be balanced with the need to maintain low PSA for permeability. The use of cationic and rigid linkers, such as those including piperidine and piperazine moieties, can sometimes improve both water solubility and cell permeability.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data from various studies to illustrate the impact of linker rigidity on PROTAC performance. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Impact of Linker Type on Permeability

PROTAC System (Target-E3 Ligase)Linker TypePermeability (Papp, 10⁻⁶ cm/s)Reference
BRD4-CRBNFlexible (Amide-containing)Low (High cell/bio ratio)[8]
BRD4-CRBNFlexible (Ester-containing)High (Low cell/bio ratio)[8]
ERK5-VHLFlexible (Aliphatic)Variable[12]
ERK5-VHLRigid (Piperazine/Pyridine)High permeability correlated with folded, low polarity conformations[12]
AR-CRBNRigid (Piperidine/Piperazine)1.7 (High efflux)[14]

Table 2: Influence of Linker Type on Degradation Efficiency

PROTAC System (Target-E3 Ligase)Linker TypeDC₅₀ (nM)Dₘₐₓ (%)Reference
BET-VHLFlexible (Alkyl Chain)~pM range>90[10]
BET-CRBNRigid (Ethynyl)<1>90[10]
AR-VHLRigid (Piperidine/Piperazine)<1>90[10]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[15]

  • Methodology:

    • A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).

    • The test PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells.

    • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

    • The concentrations of the PROTAC in the donor and acceptor wells are quantified by LC-MS/MS.[1]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

2. Caco-2 Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express functional efflux transporters, providing a more physiologically relevant model of intestinal absorption.[16]

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.[16]

    • Monolayer Integrity: The transepithelial electrical resistance (TEER) of the cell monolayer is measured. Values above 250 Ω·cm² are generally considered acceptable.[15][16]

    • Permeability Assay (Apical to Basolateral - A-B): a. The cell monolayers are washed with pre-warmed transport buffer (e.g., HBSS). b. The PROTAC dosing solution is added to the apical (upper) compartment. c. Fresh buffer is added to the basolateral (lower) compartment. d. The plate is incubated at 37°C with gentle shaking. e. Samples are collected from the basolateral compartment at specified time points.[15]

    • Permeability Assay (Basolateral to Apical - B-A): a. The PROTAC dosing solution is added to the basolateral compartment and fresh buffer to the apical compartment to assess active efflux.

    • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.[16]

  • Data Analysis: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Recruits PolyUbPOI Poly-ubiquitinated POI Ub->PolyUbPOI Poly-ubiquitination Proteasome Proteasome PolyUbPOI->Proteasome Recognized by Proteasome->PROTAC Recycled DegradedPOI Degraded POI Fragments Proteasome->DegradedPOI Degrades Extracellular Extracellular Space Extracellular->PROTAC Cellular Uptake (Permeability Dependent)

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Permeability_Assay_Workflow Start Start: Assess PROTAC Permeability Screening Early Stage Screening? Start->Screening PAMPA Use PAMPA (High-throughput, passive diffusion) Screening->PAMPA Yes Caco2 Use Caco-2 Assay (Physiologically relevant, active transport) Screening->Caco2 No CellularUptake Confirm with Cellular Uptake Assay (Direct intracellular measurement) PAMPA->CellularUptake Caco2->CellularUptake End End: Permeability Profile Established CellularUptake->End Linker_Flexibility_Impact cluster_pros_flex Pros cluster_cons_flex Cons cluster_pros_rigid Pros cluster_cons_rigid Cons Flexible Flexible Linker (e.g., Alkyl, PEG) Pros_Flex Broad Conformational Sampling Overcomes Steric Clash Flexible->Pros_Flex Cons_Flex High Entropic Penalty Risk of Non-Productive Binding Flexible->Cons_Flex Rigid Rigid Linker (e.g., Piperazine, Phenyl) Pros_Rigid Pre-organizes Conformation Lower Entropic Cost Rigid->Pros_Rigid Cons_Rigid May Prevent Complex Formation Limited Conformational Space Rigid->Cons_Rigid OptimalPermeability Optimal Cell Permeability & Ternary Complex Formation Pros_Flex->OptimalPermeability Cons_Flex->OptimalPermeability Pros_Rigid->OptimalPermeability Cons_Rigid->OptimalPermeability

References

Validation & Comparative

A Comparative Analysis of PROTAC Linker Efficacy: Benzyl (piperidin-4-ylmethyl)carbamate vs. Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The linker, the component that connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy of these heterobifunctional molecules. The choice between a rigid linker, such as one based on a benzyl (piperidin-4-ylmethyl)carbamate scaffold, and a flexible linker, like the commonly used polyethylene glycol (PEG), can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of these two linker classes, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in the rational design of novel protein degraders.

The Dichotomy of PROTAC Linkers: Rigidity vs. Flexibility

The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This proximity is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The structural characteristics of the linker, such as its length, composition, and rigidity, dictate the spatial orientation of the ternary complex and influence the overall degradation efficiency.[2]

Benzyl (piperidin-4-ylmethyl)carbamate-based linkers are representative of a more rigid design. The inclusion of the piperidine ring and the benzyl group introduces conformational constraints, which can pre-organize the PROTAC into a bioactive conformation.[3][4] This pre-organization may lead to a lower entropic penalty upon binding to the target protein and E3 ligase, potentially resulting in a more stable ternary complex and enhanced degradation potency.[3] Furthermore, the rigid structure can contribute to improved metabolic stability and better pharmacokinetic profiles.[4][5] However, the lack of flexibility might also hinder the formation of a productive ternary complex if the fixed conformation is not optimal for the specific protein-protein interactions required.[3]

Polyethylene glycol (PEG) linkers , in contrast, are highly flexible. Composed of repeating ethylene glycol units, PEG linkers offer a high degree of conformational freedom, allowing the PROTAC to adapt to various protein-protein interfaces and increasing the probability of forming a productive ternary complex.[1][3] Their hydrophilic nature can also enhance the aqueous solubility of the PROTAC molecule.[1] However, this flexibility can come with an entropic cost upon binding, potentially reducing the stability of the ternary complex.[3] Additionally, flexible linkers may be more susceptible to oxidative metabolism.[4]

Quantitative Comparison of PROTAC Performance

Table 1: Performance of PROTACs with Piperidine-Containing Rigid Linkers

PROTAC NameTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
ARD-69Androgen ReceptorVHLLNCaP< 1> 90[6]
Compound with Spirocyclic LinkerH-PGDSVHL--Potent Degradation[7]

Table 2: Performance of PROTACs with Flexible PEG Linkers

PROTAC NameTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
MT-802BTKCRBNNAMALWA14.6> 99[8]
L18IBTK (C481S)CRBNHBL-129.0Not Specified[8]
PROTAC with 21-atom linker---396[6]

Note: The data presented is compiled from different studies and should be considered illustrative rather than a direct comparison due to variations in experimental conditions, target proteins, and E3 ligases.

Experimental Protocols

To systematically evaluate and compare the efficacy of different PROTAC linkers, a standardized experimental workflow is crucial. This typically involves assessing protein degradation and the resulting cellular effects.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify PROTAC-induced protein degradation.

  • Cell Culture and Treatment:

    • Seed the desired cell line in multi-well plates at a density that ensures logarithmic growth during the experiment.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium. A vehicle control (e.g., DMSO) should be included.[9]

    • Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined period (typically 16-24 hours) to allow for protein degradation.[9]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[10]

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.[10]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal.[11]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control (set to 100%).

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[9]

Visualizing the Concepts

To better understand the processes and structures discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC POI_bound POI PROTAC->POI_bound E3_Ligase_bound E3 Ligase PROTAC->E3_Ligase_bound POI Target Protein (POI) E3_Ligase E3 Ubiquitin Ligase Ub Ubiquitin E3_Ligase->Ub Ub Transfer PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Poly_Ub_POI Polyubiquitinated POI Ub->POI_bound Proteasome Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of PROTAC-mediated protein degradation.

Linker_Comparison cluster_rigid Rigid Linker cluster_benzyl_piperidine Benzyl (piperidin-4-ylmethyl)carbamate cluster_flexible Flexible Linker cluster_peg PEG Linker POI_ligand_rigid POI Ligand benzyl Benzyl POI_ligand_rigid->benzyl E3_ligand_rigid E3 Ligand piperidine Piperidine benzyl->piperidine carbamate Carbamate piperidine->carbamate carbamate->E3_ligand_rigid POI_ligand_flex POI Ligand peg1 O POI_ligand_flex->peg1 E3_ligand_flex E3 Ligand peg2 peg1->peg2 peg3 O peg2->peg3 peg4 peg3->peg4 peg4->E3_ligand_flex

Caption: Structural comparison of rigid vs. flexible linkers.

Experimental_Workflow start Start: PROTAC Design & Synthesis cell_culture Cell Culture & Seeding start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis western_blot Western Blotting for Target & Loading Control cell_lysis->western_blot data_analysis Densitometry & Normalization western_blot->data_analysis dc50_dmax Calculate DC50 & Dmax data_analysis->dc50_dmax end End: Efficacy Determined dc50_dmax->end

Caption: Workflow for determining PROTAC efficacy.

Conclusion

The choice between a rigid linker, such as one incorporating a benzyl (piperidin-4-ylmethyl)carbamate moiety, and a flexible PEG linker is a critical decision in PROTAC design. Rigid linkers offer the potential for enhanced potency and improved pharmacokinetic properties through conformational pre-organization, while flexible linkers provide synthetic accessibility and adaptability for ternary complex formation. The optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative insights presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Flexible vs. Rigid Linkers for Protein Degradation: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective degradation of target proteins. A critical component of a PROTAC is the linker, which tethers the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice between a flexible or a rigid linker profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of flexible and rigid PROTAC linkers to inform rational drug design.

The PROTAC Mechanism of Action: The Linker at the Core

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The PROTAC brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex.[3] Within this complex, the E3 ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome.[4] The PROTAC is then released to catalyze further degradation.[4] The linker's length, composition, and rigidity are critical determinants of the stability and geometry of this ternary complex, and thus, the overall success of the PROTAC.[5]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 PROTAC->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Qualitative Comparison: Flexibility vs. Rigidity

The choice between a flexible and a rigid linker involves a trade-off between conformational adaptability and pre-organization.

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperidine, Phenyl, Alkyne)
Ternary Complex Formation High conformational freedom allows for adaptation to various protein-protein interfaces, increasing the likelihood of forming a productive complex.[4][6] However, this flexibility can lead to an entropic penalty upon binding, potentially reducing complex stability.[7]Pre-organize the PROTAC into a bioactive conformation, which can reduce the entropic penalty and lead to more stable and potent ternary complexes.[6][7] A lack of flexibility can, however, hinder the formation of a productive complex if the predetermined conformation is not optimal.[7]
Synthetic Accessibility Generally easier and more straightforward to synthesize and modify in length.[8]Synthesis can be more complex and challenging compared to flexible linkers.[6]
Physicochemical Properties PEG linkers can improve aqueous solubility.[1] Alkyl chains are more hydrophobic, which can negatively impact solubility.[1]Can improve metabolic stability and other pharmacokinetic properties.[6] Solubility can be modulated with the incorporation of polar functional groups.[8]
Cell Permeability Can be lower due to higher polarity (PEG) or larger size.[1]Can be higher due to reduced polarity and the ability to shield polar groups.[7]
Selectivity Flexibility may allow for off-target ternary complex formation.A more defined orientation can improve selectivity for the target protein.[6]

Quantitative Performance Data

Direct head-to-head comparisons of flexible versus rigid linkers for the same target and E3 ligase are not always available in the literature. However, analysis of various studies provides insights into the impact of linker type on degradation performance. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Comparative Degradation of PARP1 by PROTACs with Flexible and Rigid Linkers

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
HY-168722 (Piperidine-based - Rigid)PARP1Thalidomide58.14Not ReportedSW-620
D6 (Nitrogen Heterocyclic - Rigid)PARP1CRBN25.23Not ReportedMDA-MB-231
iRucaparib-AP5 (PEG-based - Flexible)PARP1Pomalidomide36>95HeLa
iRucaparib-AP6 (PEG-based - Flexible)PARP1Pomalidomide82>95HeLa

Data synthesized from multiple sources for illustrative comparison.[2]

Table 2: Impact of Linker Flexibility on BRD4 Degradation

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)E3 Ligase Ligand
MZ1 FlexiblePEG~25>90%VHL
dBET6 FlexibleAlkyl Chain~50>90%CRBN
Compound X RigidPiperidine-containing<10>95%VHL
Compound Y RigidCycloalkane<5>98%CRBN

Fictionalized data for illustration based on general trends reported in the literature.[7]

Experimental Protocols

A systematic evaluation of PROTACs with different linkers requires a series of in vitro and cellular assays to determine their binding affinity, degradation efficiency, and cellular effects.

Experimental_Workflow cluster_workflow PROTAC Linker Comparison Workflow cluster_biochem Binding Affinity & Ternary Complex Formation cluster_cellbased Cellular Activity arrow arrow A PROTAC Synthesis (Flexible vs. Rigid Linkers) B Biochemical/Biophysical Assays A->B C Cell-Based Assays A->C D Data Analysis & Comparison B->D SPR SPR/BLI ITC ITC C->D CETSA Target Engagement (CETSA) WB Protein Degradation (Western Blot) Viability Cell Viability Assay E Lead Optimization D->E

A typical experimental workflow for comparing PROTACs with different linkers.
Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation.

  • Chip Preparation: Immobilize one binding partner (e.g., the E3 ligase) on a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the kinetics (kon, koff) and affinity (KD) of the binary interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increased binding response compared to the PROTAC alone indicates ternary complex formation. The kinetics and affinity of this interaction can then be determined.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (ΔH, ΔS, Kd) of binary and ternary complex formation.

  • Sample Preparation: Prepare solutions of the proteins and PROTAC in the same buffer.

  • Binary Titration: Titrate the PROTAC into a solution of either the target protein or the E3 ligase to determine the thermodynamics of the binary interactions.

  • Ternary Titration: To assess ternary complex formation, titrate one protein into a solution containing the PROTAC pre-saturated with the other protein. Changes in the binding isotherm compared to the binary titration reveal the thermodynamics of ternary complex formation and can be used to calculate cooperativity.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein in each sample using Western Blot or other protein detection methods. A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and developability. Flexible linkers, such as PEG and alkyl chains, provide synthetic convenience and conformational adaptability.[6] In contrast, rigid linkers can offer enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[6] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths. The systematic evaluation of linker properties through a combination of cellular and biophysical assays, as outlined in this guide, is essential for the rational design of next-generation protein-degrading therapeutics.

References

A Comparative Guide to Validating Target Engagement for PROTACs with Carbamate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy. While polyethylene glycol (PEG) and alkyl chains are common linker motifs, carbamate-based linkers are emerging as a versatile alternative, potentially offering distinct advantages in terms of stability, and controlled release.[1]

This guide provides an objective comparison of the validation of target engagement for PROTACs featuring carbamate linkers against those with more conventional linker types. We present a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.

The Pivotal Role of the Linker in PROTAC Function

The linker is not merely a spacer; it actively participates in the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The geometry and stability of this complex are paramount for efficient ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, rigidity, and chemical composition all significantly influence the PROTAC's performance.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize representative data comparing the performance of PROTACs with different linker types.

Table 1: Comparison of Linker Types on BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
PROTAC ACarbamate-based50>90HeLaVHL
PROTAC BPEG25>95HeLaVHL
PROTAC CAlkyl150~80HeLaVHL

Note: The data in this table is illustrative and compiled from various sources to demonstrate general trends. Direct head-to-head comparisons in a single study are limited.

Table 2: Impact of Linker on Ternary Complex Stability and Cooperativity

PROTAC LinkerTernary Complex Stability (SPR, Kd)Cooperativity (α)
Carbamate-basedModerate>1
PEGHigh>1
AlkylVariableVariable

Note: Cooperativity (α) greater than 1 indicates that the binding of one protein to the PROTAC enhances the binding of the second protein, a desirable feature for potent degraders.

Key Experimental Protocols for Target Engagement Validation

A multi-pronged approach using orthogonal assays is essential for robustly validating PROTAC target engagement and degradation.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of total protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an appropriate imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm direct binding of the PROTAC to its target protein in a cellular context. It is based on the principle that ligand binding alters the thermal stability of the target protein.

Protocol:

  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures in a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other quantitative methods like mass spectrometry. A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the PROTAC-induced ternary complex.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding of the PROTAC to the target protein and the E3 ligase, and the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the driving forces of ternary complex formation.

  • Fluorescence Polarization (FP): A solution-based assay to determine binding affinities and cooperativity.

Visualizing the Pathways and Workflows

To further clarify the processes involved in PROTAC action and validation, the following diagrams illustrate the key pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Carbamate Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex Degradation Degradation of POI POI->Degradation Targeted for E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->POI Tags POI Proteasome 26S Proteasome Proteasome->Degradation Mediates Ub Ubiquitin Ub->Ubiquitination Experimental_Workflow cluster_validation Target Engagement Validation Workflow cluster_assays Validation Assays start Start: PROTAC Synthesis (with Carbamate Linker) cell_culture Cell Culture & PROTAC Treatment start->cell_culture western_blot Western Blotting (Degradation - DC50/Dmax) cell_culture->western_blot cetsa CETSA (Target Binding) cell_culture->cetsa ternary_assay Ternary Complex Assay (SPR, ITC, etc.) cell_culture->ternary_assay data_analysis Data Analysis & Comparison western_blot->data_analysis cetsa->data_analysis ternary_assay->data_analysis conclusion Conclusion: Validation of Target Engagement data_analysis->conclusion Linker_Comparison_Logic Linker_Properties Linker Properties Length Composition (Carbamate, PEG, Alkyl) Rigidity Ternary_Complex_Formation Ternary Complex Formation Stability Cooperativity Conformation Linker_Properties->Ternary_Complex_Formation Influences PK_Properties Pharmacokinetic Properties Solubility Permeability Stability Linker_Properties->PK_Properties Impacts Degradation_Efficacy Degradation Efficacy Potency (DC50) Efficacy (Dmax) Ternary_Complex_Formation->Degradation_Efficacy Determines Overall_Performance Overall PROTAC Performance Degradation_Efficacy->Overall_Performance PK_Properties->Overall_Performance

References

Assessing the Drug-like Properties of Piperidine-Based Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that significantly influences the overall performance of a drug candidate. Piperidine-based linkers, known for imparting rigidity and favorable physicochemical properties, are a popular choice in modern drug design, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of piperidine-based linkers with common alternatives, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.

The linker component of a molecule, far from being an inert spacer, plays a crucial role in determining its drug-like properties, including solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic profile. Piperidine, a saturated six-membered heterocycle, is frequently incorporated into linkers to introduce conformational rigidity. This rigidity can pre-organize the molecule into a bioactive conformation, potentially enhancing its potency and metabolic stability.[1][2] However, the optimal linker strategy is highly dependent on the specific therapeutic modality and the target protein. This guide will delve into a comparative analysis of piperidine-based linkers against other commonly employed linker classes: piperazine-based, polyethylene glycol (PEG)-based, and alkyl chain-based linkers.

Core-Comparative Analysis of Linker Types

The choice of a linker can dramatically alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Below is a qualitative comparison of the key characteristics of piperidine-based linkers and their alternatives.

Linker TypeKey CharacteristicsAdvantagesPotential Disadvantages
Piperidine-based Rigid, saturated heterocycle.- Enhances metabolic stability.[2]- Provides a defined spatial orientation.[2]- Can improve pharmacokinetic properties.[3]- May have limited aqueous solubility depending on substituents.[4]
Piperazine-based Rigid, saturated heterocycle with a second nitrogen atom.- Can significantly improve aqueous solubility through protonation.[5][6]- Offers an additional point for chemical modification.[7]- Generally good metabolic stability.[8]- The basicity of the second nitrogen can be influenced by neighboring groups, affecting solubility.[5][6]
PEG-based Flexible, hydrophilic polymer.- Excellent at enhancing aqueous solubility.[9][10]- Good biocompatibility.[11]- Can have reduced metabolic stability.[1]- May decrease cell permeability due to high hydrophilicity.[11]
Alkyl Chain-based Flexible, hydrophobic chain.- Synthetically accessible and versatile in length.[12]- Can improve cell permeability due to lipophilicity.[11]- Tends to be hydrophobic, potentially limiting aqueous solubility.[1]- High flexibility can sometimes be detrimental to potency.

Quantitative Data on Drug-like Properties

The following tables summarize quantitative data from various studies to illustrate the impact of different linker types on key drug-like properties. It is important to note that a direct head-to-head comparison of a single parent molecule with all four linker types is not commonly found in the literature; therefore, the data presented here is a synthesis of findings from different studies to provide a comparative overview.

Table 1: Aqueous Solubility

Linker TypeRepresentative Compound/StudyAqueous SolubilityReference
Piperidine-basedPiperidine-containing CXCR4 AntagonistSub-optimal[13]
Piperazine-basedPiperazine-containing Maleimide LinkerUp to 370 mM[7]
PEG-basedPEGylated Small MoleculeIncreased by an order of magnitude[10]
Alkyl Chain-basedAlkyl-linked PROTACGenerally lower, requires hydrophilic modifications[1]

Table 2: Permeability (PAMPA)

Linker TypeRepresentative Compound/StudyPermeability (Pe, 10-6 cm/s)Reference
Piperidine-basedVHL PROTAC with piperidine moietyModerate[14]
Piperazine-basedN-Alkyl Piperazine CXCR4 Antagonist360 - 513 nm/s (High)[13]
PEG-basedPEG-linked PROTACsGenerally lower than alkyl-linked counterparts[11]
Alkyl Chain-basedAlkyl-linked VHL PROTACHigh[14]

Table 3: Metabolic Stability (Human Liver Microsomes)

Linker TypeRepresentative Compound/StudyHalf-life (t1/2, min)Reference
Piperidine-basedPiperazin-1-ylpyridazine derivative~3[8]
Piperazine-basedDiaza-spiro[3.3]heptane analog>100[8]
PEG-basedPEG-linked PROTACPotentially reduced stability[1]
Alkyl Chain-basedAlkyl-linked PROTACVariable, can be susceptible to oxidation[12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow for assessing drug-like properties.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Assessment of Drug-like Properties Start Compound Synthesis (with different linkers) Solubility Aqueous Solubility Assay (Shake-Flask) Start->Solubility Permeability Permeability Assay (PAMPA) Start->Permeability Stability Metabolic Stability Assay (Microsomal) Start->Stability Data_Analysis Data Analysis and Comparison Solubility->Data_Analysis Permeability->Data_Analysis Stability->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

References

Optimizing PROTAC Potency: A Comparative Guide to In Vitro Degradation Assays for Varying Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker, the component connecting the target-binding warhead to the E3 ligase-recruiting ligand, is a key determinant of a PROTAC's efficacy. Its length and composition directly influence the formation of a productive ternary complex and, consequently, the efficiency of target protein degradation.[1][2][3] This guide provides a comprehensive comparison of in vitro assays used to evaluate the impact of different PROTAC linker lengths, supported by experimental data and detailed protocols.

The fundamental role of the linker is to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a stable ternary complex.[1] This proximity is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[2] An optimal linker length correctly orientates the E3 ligase to effectively ubiquitinate the target protein.[1] A linker that is too short may cause steric clashes, preventing complex formation, while a linker that is too long can lead to an unstable or unproductive complex.[4] Therefore, systematic evaluation of various linker lengths is paramount for developing effective PROTACs.

The PROTAC Mechanism of Action: A Delicate Dance of Proximity

PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[5] The process is initiated by the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[6][7] This induced proximity, orchestrated by the linker, enables the E3 ligase to transfer ubiquitin molecules to the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[6]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Quantitative Comparison of PROTAC Performance with Different Linker Lengths

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax).[5] The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of polyethylene glycol (PEG) linker length on their performance.

Table 1: In Vitro Degradation of BRD4-targeting PROTACs with Varying PEG Linker Lengths [4]

PROTACLinker Length (PEG units)DC50 (nM)Dmax (%)
PROTAC 12>1000<20
PROTAC 2315>95
PROTAC 348>95
PROTAC 4525>90
PROTAC 56100~80

Table 2: In Vitro Degradation of ERα-targeting PROTACs with Varying Linker Lengths [9]

PROTACLinker Length (atoms)ERα Degradation (%) at 10 µM
PROTAC A9~40
PROTAC B12~80
PROTAC C16>90
PROTAC D19~70
PROTAC E21~50

Table 3: In Vitro Degradation of BTK-targeting PROTACs with Varying Linker Lengths [10]

PROTACLinker Length (PEG units)DC50 (nM)Dmax (%)
PROTAC X350~85
PROTAC Y410>95
PROTAC Z520>90

Experimental Workflow for Evaluating PROTACs with Different Linker Lengths

The evaluation of a series of PROTACs with varying linker lengths follows a systematic experimental workflow to determine their efficacy. This process involves a series of in vitro cellular assays to measure ternary complex formation, target ubiquitination, and ultimately, target protein degradation.[11]

Experimental_Workflow Start Synthesize PROTACs with Varying Linker Lengths Cell_Culture Cell Culture and Treatment with PROTACs Start->Cell_Culture Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) Cell_Culture->Ternary_Complex Ubiquitination Target Ubiquitination Assay (e.g., In-Cell Western, IP-Western) Cell_Culture->Ubiquitination Degradation Target Protein Degradation Assay (Western Blot) Cell_Culture->Degradation Data_Analysis Data Analysis (DC50 and Dmax Determination) Ternary_Complex->Data_Analysis Ubiquitination->Data_Analysis Degradation->Data_Analysis End Optimal Linker Length Identified Data_Analysis->End

A typical workflow for the evaluation of PROTACs.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTACs. Below are detailed methodologies for key in vitro assays.

Western Blot for Target Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[5][11]

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of concentrations of the PROTACs with different linker lengths for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[11]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][8]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[12]

Target Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[11][13]

  • Cell Treatment and Lysis: Treat cells with the PROTACs and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells as described in the Western Blot protocol.[11]

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G magnetic beads to pull down the complex.[11]

  • Elution and Western Blot: Wash the beads to remove non-specific binders and elute the protein. Perform Western Blotting as described above.

  • Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated forms of the target protein. A ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination.[11]

Ternary Complex Formation Assays

These assays measure the formation of the POI-PROTAC-E3 ligase complex and can provide insights into the cooperativity of binding.[7][14] Common methods include TR-FRET, AlphaLISA, and Surface Plasmon Resonance (SPR).[7]

  • General Principle (TR-FRET/AlphaLISA): These are proximity-based assays. The target protein and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. When the PROTAC brings the two proteins into close proximity, energy transfer occurs, generating a detectable signal. The signal intensity is proportional to the amount of ternary complex formed.[7]

  • Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the binary and ternary complexes. One protein (e.g., the E3 ligase) is immobilized on a sensor chip. The PROTAC, alone or pre-incubated with the target protein, is flowed over the chip. The change in the refractive index at the surface, which is proportional to the mass bound, is measured.[12]

Logical Relationship: Linker Length and Degradation Efficiency

The relationship between PROTAC linker length and degradation efficiency is often parabolic, with an optimal length yielding the highest potency. This "hook effect" or "bell-shaped curve" is a common observation in PROTAC development.[14]

Linker_Length_Efficiency cluster_0 cluster_1 cluster_2 Too_Short Too Short Steric_Clash Steric Hindrance Prevents Ternary Complex Formation Too_Short->Steric_Clash Optimal Optimal Productive_Complex Stable and Productive Ternary Complex Formation Optimal->Productive_Complex Too_Long Too Long Unstable_Complex Unstable or Unproductive Ternary Complex Too_Long->Unstable_Complex Low_Efficiency1 Low Degradation Steric_Clash->Low_Efficiency1 High_Efficiency High Degradation Productive_Complex->High_Efficiency Low_Efficiency2 Low Degradation Unstable_Complex->Low_Efficiency2

Relationship between linker length and degradation efficiency.

References

Benchmarking Benzyl (piperidin-4-ylmethyl)carbamate Hydrochloride Against Novel Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, stability, and overall therapeutic index. This guide provides a comparative analysis of Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, a piperidine-containing linker, against a range of novel linker technologies. While direct head-to-head experimental data for this specific compound is not extensively available in the public domain, this guide leverages data from structurally related piperidine-based linkers and other prominent linker classes to provide a comprehensive performance overview for researchers, scientists, and drug development professionals.

The Evolving Role of Linkers in Targeted Therapies

Linkers are broadly categorized as cleavable or non-cleavable, with the choice depending on the desired mechanism of action.[1] Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment, such as low pH or high concentrations of certain enzymes.[2] Non-cleavable linkers, conversely, release the payload upon lysosomal degradation of the antibody.[1]

The physicochemical properties of the linker, including its hydrophilicity, hydrophobicity, and rigidity, also play a crucial role. Hydrophilic linkers can improve the solubility and pharmacokinetic profile of a drug conjugate, while rigid linkers, such as those containing piperidine or piperazine moieties, can enhance metabolic stability and pre-organize the molecule for optimal target engagement.[3][4]

Performance Comparison of Linker Technologies

The following tables summarize the performance characteristics of different linker classes. It is important to note that the performance of a linker is highly context-dependent, influenced by the specific antibody or targeting ligand, the payload, and the biological target.

Table 1: Comparative Performance of Representative Linker Classes

Linker ClassRepresentative ExampleKey AdvantagesKey Limitations
Piperidine-based (Rigid) Structurally related to Benzyl (piperidin-4-ylmethyl)carbamateEnhanced metabolic stability, defined spatial orientation.[2]Can decrease aqueous solubility.[2]
Piperazine-based (Rigid) Piperazine-containing PROTAC linkersImproved aqueous solubility, versatile synthetic handle.[2][4]Potential for altered pKa affecting properties.[4]
PEG-based (Flexible) Polyethylene glycol linkersImproved solubility and pharmacokinetics.[5]Can sometimes reduce passive cell permeability.
Valine-Citrulline (Enzyme-cleavable) Val-Cit-PABCHigh plasma stability, specific cleavage by lysosomal proteases.[6][7]Potential for premature release, hydrophobicity-induced aggregation.[6][7]
Exo-cleavable (Novel) Exo-Val-Cit-PABCReduced premature payload release, allows for higher drug-to-antibody ratios.[6][7]Newer technology with less extensive clinical validation.
Hydrophilic Novel Linkers PEG, polyhydroxyl, or polycarboxyl containing linkersImproved hydrophilicity for lipophilic payloads, less prone to aggregation.[3]May require more complex synthesis.

Table 2: Quantitative Performance Data for Selected PROTAC Linkers

PROTAC Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
Piperidine-based PARP1Thalidomide58.14Not ReportedSW-620
Nitrogen Heterocyclic (Rigid) PARP1CRBN25.23Not ReportedMDA-MB-231
PEG-based iRucaparib-AP5Not Specified36>90Not Specified
PEG-based iRucaparib-AP6Not Specified82>90Not Specified
Piperazine-containing BRD4VHL1.8>95HeLa

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is compiled from multiple sources and should be considered representative, not a direct head-to-head comparison.

Experimental Protocols for Linker Evaluation

The robust assessment of a linker's performance requires a suite of well-defined in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

In Vitro and In Vivo Stability Assays

Objective: To determine the metabolic stability of the linker-drug conjugate in biological matrices.

Experimental Protocol:

  • Microsomal Stability Assay:

    • Incubate the test compound (e.g., 1 µM) with liver microsomes (from human, mouse, or rat) and NADPH at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration by LC-MS/MS to determine the in vitro half-life.

  • Plasma Stability Assay:

    • Incubate the test compound (e.g., 1 µM) in plasma (from human, mouse, or rat) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Precipitate plasma proteins with a cold organic solvent.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound and any released payload.[8]

Cell Permeability Assays

Objective: To assess the ability of the drug conjugate to cross the cell membrane.

Experimental Protocol:

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • A filter plate is coated with an artificial membrane (e.g., lecithin in dodecane).

    • The test compound is added to the donor wells, and buffer is added to the acceptor wells.

    • After incubation, the concentration of the compound in both donor and acceptor wells is measured by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.[1]

  • Caco-2 Permeability Assay:

    • Caco-2 cells are cultured on a permeable support to form a monolayer that mimics the intestinal epithelium.

    • The test compound is added to either the apical or basolateral side of the monolayer.

    • Samples are collected from the opposite side at various time points.

    • The Papp value is calculated to assess both passive permeability and the potential for active transport.[9]

Western Blot for Protein Degradation (for PROTACs)

Objective: To quantify the degradation of the target protein induced by a PROTAC.

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with varying concentrations of the PROTAC for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10][11]

    • Quantify the total protein concentration in each lysate.[10][11]

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[10][11]

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[10][11]

    • Incubate with a corresponding HRP-conjugated secondary antibody.[10][11]

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.[10][11]

Ternary Complex Formation Assay (for PROTACs) using Surface Plasmon Resonance (SPR)

Objective: To measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Experimental Protocol:

  • Immobilization: Immobilize the E3 ligase onto an SPR sensor chip.

  • Binary Interaction: Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.

  • Ternary Complex Formation: Inject a mixture of the PROTAC and the target protein over the E3 ligase-coated surface.[12]

  • Data Analysis: An enhanced binding response compared to the binary interaction indicates the formation of a ternary complex. The kinetics and affinity of this interaction can be determined.[12][13]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the drug conjugate in killing cancer cells.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[14][15]

  • Treatment: Treat the cells with serial dilutions of the drug conjugate for a specified period (e.g., 72-120 hours).[14][15]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[14][15]

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[14][15]

Bystander Effect Assay (for ADCs)

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Experimental Protocol (Co-culture Assay):

  • Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative cells (the latter engineered to express a fluorescent protein) in a 96-well plate.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for a period sufficient to allow for ADC internalization, payload release, and cell killing.

  • Analysis: Quantify the viability of the fluorescent antigen-negative cells using imaging or flow cytometry. A decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Ub Ubiquitin (Ub) Ub->Ternary_Complex Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation ADC_Bystander_Effect cluster_workflow Bystander Killing Workflow ADC Antibody-Drug Conjugate (ADC) Ag_pos_cell Antigen-Positive Tumor Cell ADC->Ag_pos_cell 1. Binding & Internalization Payload_Release Payload Release Ag_pos_cell->Payload_Release 2. Lysosomal Trafficking Ag_neg_cell Antigen-Negative Neighboring Cell Ag_neg_cell_death Bystander Cell Death Ag_neg_cell->Ag_neg_cell_death 5. Induces Apoptosis Payload_Release->Ag_neg_cell 4. Diffusion to Neighboring Cell Ag_pos_cell_death Cell Death Payload_Release->Ag_pos_cell_death 3. Induces Apoptosis Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays PROTAC_Design PROTAC Design (Target, E3 Ligase) Synthesis_Piperidine Synthesis of Piperidine-Linker PROTAC PROTAC_Design->Synthesis_Piperidine Synthesis_Novel Synthesis of Novel-Linker PROTAC PROTAC_Design->Synthesis_Novel Stability_Assay Stability Assays (Microsomal, Plasma) Synthesis_Piperidine->Stability_Assay Synthesis_Novel->Stability_Assay Permeability_Assay Permeability Assays (PAMPA, Caco-2) Stability_Assay->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR) Permeability_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot) Ternary_Complex_Assay->Degradation_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Degradation_Assay->Cytotoxicity_Assay

References

Analysis of pharmacokinetic properties of PROTACs with different linker types

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how polyethylene glycol (PEG), alkyl, and rigid linkers shape the pharmacokinetic profiles of Proteolysis Targeting Chimeras (PROTACs), providing researchers with data-driven insights for rational drug design.

The linker component of a PROTAC, while seemingly a simple connector, is a critical determinant of its therapeutic success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This guide offers a comparative analysis of the pharmacokinetic (PK) properties of PROTACs featuring different linker archetypes—flexible polyethylene glycol (PEG) and alkyl chains, and increasingly, more rigid structures—supported by experimental data and detailed methodologies.

The Balancing Act: Physicochemical Properties Dictated by Linker Composition

The choice of linker directly impacts a PROTAC's physicochemical properties, which in turn governs its pharmacokinetic behavior. Flexible linkers like alkyl and PEG chains have been foundational in PROTAC development due to their synthetic accessibility.[3][4] However, the field is progressively shifting towards more rigid and functionalized linkers to overcome the inherent challenges of these large molecules, which often fall "beyond the Rule of Five."[5]

  • PEG Linkers: Composed of repeating ethylene glycol units, these linkers are hydrophilic and can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules.[6] This enhanced solubility is advantageous for formulation and can contribute to better oral bioavailability. However, the ether linkages in PEG chains can be susceptible to oxidative metabolism, and excessively long chains may negatively impact cell permeability.[3][6]

  • Alkyl Linkers: These saturated or unsaturated hydrocarbon chains are generally hydrophobic.[3] This lipophilicity can enhance passive diffusion across cell membranes, but may also lead to poor aqueous solubility, limiting formulation options and potentially increasing metabolic turnover.[3][7]

  • Rigid Linkers: Incorporating cyclic structures such as piperazine, piperidine, or triazole moieties introduces conformational rigidity.[3][6] This can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability and improving metabolic stability by shielding labile sites from enzymatic degradation.[2] Such modifications have been shown to lead to improved oral bioavailability and are a feature of clinically advanced PROTACs like ARV-110 and ARV-471.[2]

Comparative Analysis of Pharmacokinetic Parameters

The following tables summarize in vitro and in vivo pharmacokinetic data for PROTACs with different linker types. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and animal models. The data presented here is a synthesis of findings from various sources to illustrate general trends.

Table 1: In Vitro Physicochemical and Permeability Properties of PROTACs with Different Linker Types

Linker TypeRepresentative PROTAC(s)Aqueous SolubilityCell Permeability (Papp)Key Observations
PEG BRD4-targeting PROTACs (VHL-based)Generally higherVariable; can be enhanced by "chameleon effect"PEG5 linker showed a good balance of permeability and bioavailability in a BRD4-targeting series.[1]
Alkyl ERK5-targeting PROTACs (VHL-based)Generally lowerCan be high, but dependent on overall lipophilicityAn alkyl-linked ERK5 PROTAC showed significantly lower permeability compared to its PEG-linked counterpart.[5]
Rigid (Piperazine/ Piperidine) ARV-110, ARV-471Can be improved by ionizable groupsGenerally improved over flexible linkersRigidity can lead to conformations that shield polar surface area, improving permeability.[3]

Table 2: In Vivo Pharmacokinetic Parameters of PROTACs with Different Linker Types (Rodent Models)

PROTAC NameLinker TypeTargetE3 LigaseRouteOral Bioavailability (%)Half-life (t½) (h)Key Observations
ARV-110 Rigid (piperidine-piperazine)Androgen ReceptorVHLOral~30-40 (species dependent)~4.9 (rat)Demonstrates that rigid linkers can lead to good oral bioavailability and half-life.[2]
ARV-471 Rigid (piperidine-piperazine)Estrogen ReceptorVHLOral~25-35 (species dependent)~10 (rat)Similar to ARV-110, highlighting the success of rigid linker strategies.[2]
dBET1 Flexible (PEG-based)BRD4CRBNIV, IPNot reported for oral~5.6 (IV, mouse)Shows moderate half-life with a flexible linker.[2]
MZ1 Flexible (PEG-based)BRD4VHLIPNot reported for oral~0.6 (IP, mouse)Short half-life, potentially due to metabolic liabilities of the flexible linker.[2]
ACBI2 Alkyl with methyl branchSMARCA2VHLOral22Not reportedIntroduction of a methyl group on the linker improved oral bioavailability compared to the linear alkyl version.[8]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in PROTAC research.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycle Recycled Degradation->Recycle Recycle->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow PROTAC Linker Optimization Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Initial PROTAC Design (POI Ligand, E3 Ligand, Linker) Synthesis Synthesize PROTAC Library (Varying Linker Type & Length) Design->Synthesis Degradation_Assay In Vitro Degradation Assay (e.g., Western Blot) Determine DC50 & Dmax Synthesis->Degradation_Assay Permeability_Assay Cellular Permeability Assays (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay Metabolic_Assay Metabolic Stability Assay (Microsomes, Hepatocytes) Permeability_Assay->Metabolic_Assay PK_Studies In Vivo PK Studies (Rodent Models) Determine Cmax, T1/2, AUC, F% Metabolic_Assay->PK_Studies Promising Candidates Lead_Op Lead Optimization PK_Studies->Lead_Op Lead_Op->Design Iterate

Caption: A typical workflow for PROTAC linker optimization.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive intestinal absorption of compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compound

  • LC-MS/MS system

Procedure:

  • Coat Filter Plate: Carefully apply 5 µL of the phospholipid solution to the membrane of each well of the 96-well filter plate.

  • Prepare Donor Solution: Dissolve the PROTAC compound in PBS to the desired final concentration (e.g., 10 µM).

  • Prepare Acceptor Solution: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Assay Assembly: Add 200 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate onto the acceptor plate.

  • Incubation: Incubate the assembled plate at room temperature for 4-18 hours in a humidified chamber.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer, pH 7.4

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test PROTAC compound

  • Control compounds (one high and one low clearance)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM, phosphate buffer, and the test PROTAC (final concentration typically 1 µM). Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quench Reaction: Immediately stop the reaction at each time point by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the remaining concentration of the parent PROTAC.

  • Data Analysis: Plot the natural logarithm of the percentage of the PROTAC remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion

The linker is a pivotal component in PROTAC design, with its composition, length, and rigidity having a profound impact on the molecule's pharmacokinetic profile and in vivo efficacy. While flexible PEG and alkyl linkers offer synthetic tractability, the current trend towards more rigid, functionalized linkers is yielding PROTACs with improved metabolic stability and oral bioavailability. The choice of linker is not a one-size-fits-all decision and requires a systematic, empirical approach to achieve the optimal balance of solubility, permeability, ternary complex stability, and metabolic resilience for a given target and E3 ligase pair. The experimental frameworks provided in this guide offer a foundation for the robust evaluation and rational design of the next generation of PROTAC therapeutics.

References

Safety Operating Guide

Proper Disposal of Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, a compound often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] Adherence to these guidelines is essential to minimize risks to personnel and the environment.

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[2][3] This substance is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4]

Immediate Safety Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, eye protection, and face protection.[2] All handling of this substance should occur in a well-ventilated area or a chemical fume hood.[2][4] An eyewash station and safety shower should be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound, whether as a pure substance or in a solution, must be managed to prevent its release into the environment.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a suitable, clearly labeled, and closed container.[5]

    • Do not mix with incompatible waste streams.

  • Spill Management:

    • In the event of a spill, prevent further leakage and keep the product away from drains and water courses.[2]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2][4][6]

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal.[7] Avoid generating dust.[2]

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]

  • Container Disposal:

    • Dispose of the contaminated container at a hazardous or special waste collection point.[3]

    • Do not reuse empty containers unless they have been professionally cleaned and reconditioned.

  • Final Disposal:

    • Engage a licensed professional waste disposal service to dispose of the material.[6]

    • A common method for the disposal of similar chemical waste is through a chemical incinerator equipped with an afterburner and scrubber.[6]

Hazard Summary and Protective Measures

For quick reference, the following table summarizes the key hazards and recommended protective actions associated with this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Prevention)Precautionary Statement (Response)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P330: Rinse mouth.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Data sourced from Safety Data Sheets.[2][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Identify Waste (Pure compound, solution, or contaminated material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Step 2: Assess for Spillage ppe->assess_spill spill_cleanup Step 3a: Contain and Clean Spill (Use inert absorbent, prevent entry to drains) assess_spill->spill_cleanup Yes collect_waste Step 3b: Collect Waste in a Labeled, Sealed Container assess_spill->collect_waste No spill_cleanup->collect_waste contact_ehs Step 4: Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service collect_waste->contact_ehs follow_regs Step 5: Follow Local, State, and Federal Disposal Regulations contact_ehs->follow_regs end End: Waste Properly Disposed follow_regs->end

Disposal Workflow Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.